molecular formula C20H35NO11 B609290 m-PEG7-NHS ester CAS No. 874208-92-1

m-PEG7-NHS ester

Cat. No.: B609290
CAS No.: 874208-92-1
M. Wt: 465.5 g/mol
InChI Key: WFZQJHMGKLLCOJ-UHFFFAOYSA-N
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Description

m-PEG7-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO11/c1-25-6-7-27-10-11-29-14-15-31-17-16-30-13-12-28-9-8-26-5-4-20(24)32-21-18(22)2-3-19(21)23/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQJHMGKLLCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172783
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874208-92-1
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874208-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure and reactivity of crosslinking agents is paramount for successful bioconjugation, drug delivery, and surface modification applications. This guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-N-hydroxysuccinimidyl ester (m-PEG7-NHS ester), a commonly utilized PEGylation reagent.

Core Structure and Functionality

The this compound is a heterobifunctional crosslinker composed of two primary functional components: a methoxy-terminated polyethylene glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester.

The PEG portion of the molecule is a hydrophilic chain of seven repeating ethylene glycol units, capped with a methoxy group.[1][2] This PEG spacer arm enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1][2][3] The methoxy cap ensures that the PEG chain has only one reactive end.

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary amines (-NH2) on target molecules, such as the lysine residues of proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is most efficient at a pH range of 7 to 9.

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_mPEG7 Methoxy-PEG7 Group cluster_Linker Linker cluster_NHS NHS Ester Group m CH3O- peg1 (CH2CH2O)7- m->peg1 l CH2CH2C(=O)O- peg1->l nhs N(C=O)CH2CH2(C=O) l->nhs

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 874208-92-1
Chemical Formula C20H35NO11
Molecular Weight 465.50 g/mol
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines:

  • PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as increasing serum half-life, reducing immunogenicity, and enhancing stability.

  • Linker for Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used as a linker to conjugate a cytotoxic drug to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC.

  • PROTAC Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Surface Modification: The NHS ester can react with amine-functionalized surfaces to attach a hydrophilic PEG layer, which can reduce non-specific protein adsorption and improve the biocompatibility of materials.

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of a protein with this compound. Optimization may be necessary for specific proteins and desired degrees of labeling.

Materials
  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin), as these will compete with the protein for reaction with the NHS ester.

    • If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • This compound Solution Preparation:

    • Important: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.

    • The concentration of the stock solution will depend on the desired molar excess for the labeling reaction. A 20-fold molar excess is a common starting point for antibody labeling.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional):

    • To terminate the labeling reaction, a quenching buffer can be added to react with any unreacted NHS ester.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and byproducts by gel filtration, dialysis, or using a desalting column.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of PEG molecules per protein molecule.

    • Store the PEGylated protein under the same optimal conditions as the non-PEGylated protein.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for protein labeling with an NHS ester and the underlying chemical reaction.

G Protein Labeling Workflow A Prepare Protein (amine-free buffer) C React Protein and This compound A->C B Prepare this compound (fresh in DMSO/DMF) B->C D Quench Reaction (optional) C->D E Purify Conjugate D->E F Characterize and Store E->F

Caption: Experimental workflow for NHS ester protein labeling.

G NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products r1 R-NHS + r2 Protein-NH2 p1 Protein-NH-C(=O)-R + p2 NHS reactants reactants products products reactants->products pH 7-9

Caption: NHS ester reaction with a primary amine.

References

An In-Depth Technical Guide to the Mechanism of Action of m-PEG7-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the plethora of reagents available, methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a seven-unit PEG chain (m-PEG7-NHS ester) has emerged as a versatile and widely utilized linker. Its defined length, hydrophilicity, and amine-reactive functionality make it an ideal candidate for a range of applications, from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in bioconjugation is a nucleophilic acyl substitution reaction. This reaction occurs between the N-hydroxysuccinimidyl (NHS) ester functional group of the linker and a primary amine (-NH2) on the target biomolecule.

The key steps of this mechanism are as follows:

  • Nucleophilic Attack: The unprotonated primary amine, typically from the ε-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient and unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group.

  • Formation of a Stable Amide Bond: The final product is a stable and irreversible amide bond that covalently links the m-PEG7 moiety to the biomolecule.

This reaction is highly efficient and proceeds under mild physiological conditions, making it suitable for a wide range of biomolecules. The hydrophilic seven-unit PEG chain enhances the solubility and can reduce the aggregation of the resulting conjugate.[1][2][3]

Mechanism_of_Action cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG7_NHS This compound Nucleophilic_Attack Nucleophilic Attack mPEG7_NHS->Nucleophilic_Attack Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein with Lysine) Biomolecule_NH2->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Leaving_Group_Departure Leaving Group Departure Tetrahedral_Intermediate->Leaving_Group_Departure Collapses Conjugate m-PEG7-Biomolecule Conjugate (Stable Amide Bond) Leaving_Group_Departure->Conjugate Yields NHS N-Hydroxysuccinimide (Leaving Group) Leaving_Group_Departure->NHS Releases

Mechanism of this compound Bioconjugation.

Quantitative Data in Bioconjugation

The efficiency of bioconjugation with this compound is influenced by several factors, most notably pH. The rate of the desired aminolysis reaction (conjugation) competes with the rate of hydrolysis of the NHS ester, both of which are pH-dependent.

ParameterpH 7.4pH 8.0pH 8.5pH 9.0Reference
Hydrolysis Half-life of PEG-NHS > 120 min--< 9 min[4]
Hydrolysis Half-life of Porphyrin-NHS -210 min180 min125 min[5]
Half-time for Amide Conjugate Formation (t1/2) with mPEG4-NH2 -80 min20 min10 min

Note: Data for Porphyrin-NHS and mPEG4-NH2 are included as representative examples of NHS ester kinetics.

The data clearly indicates that as the pH increases, the rate of both hydrolysis and the desired conjugation reaction increases. Therefore, a careful optimization of pH is crucial to maximize the yield of the bioconjugate while minimizing the degradation of the this compound.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice. The optimal molar excess and reaction time may need to be determined empirically for each specific protein.

  • Quenching the Reaction: To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted this compound.

  • Purification: Remove excess, unreacted this compound and the NHS leaving group using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: The resulting conjugate can be characterized by methods such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the degree of labeling), and functional assays to ensure the biological activity of the protein is retained.

Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Prepare_Linker Prepare Fresh this compound Stock Solution in Anhydrous DMSO/DMF Start->Prepare_Linker Conjugation Add Molar Excess of Linker to Protein (RT for 30-60 min or Ice for 2h) Prepare_Linker->Conjugation Quench Quench Reaction with Tris or Glycine Buffer Conjugation->Quench Purify Purify Conjugate via Desalting Column or Dialysis Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spec, etc.) Purify->Characterize

Experimental Workflow for Protein Labeling.

Application in PROTACs: A Signaling Pathway for Targeted Protein Degradation

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as a flexible and hydrophilic linker connecting the target protein-binding ligand to the E3 ligase-binding ligand.

The signaling pathway for PROTAC-mediated protein degradation is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Polyubiquitination: A polyubiquitin chain is assembled on the target protein.

  • Proteasomal Recognition: The polyubiquitinated target protein is recognized by the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the target protein into small peptides, and the ubiquitin molecules are recycled. The PROTAC molecule is then free to engage in another cycle of degradation.

PROTAC_Mechanism cluster_PROTAC PROTAC Action Cycle PROTAC PROTAC (with m-PEG7 Linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Polyubiquitinated Protein Recognized by Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC

PROTAC Signaling Pathway for Protein Degradation.

Conclusion

The this compound is a powerful tool in the field of bioconjugation, enabling the creation of stable and functional biomolecular conjugates. Its mechanism of action, rooted in the principles of nucleophilic acyl substitution, is both efficient and versatile. By understanding the kinetics of the conjugation and hydrolysis reactions, researchers can optimize their experimental conditions to achieve high yields of precisely modified biomolecules. The application of this compound in cutting-edge therapeutic modalities like PROTACs highlights its importance in advancing drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in a variety of research and development settings.

References

Stability and Storage of m-PEG7-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)7-N-hydroxysuccinimidyl ester (m-PEG7-NHS ester). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, ensuring high yields and reproducible results. This document outlines the key factors influencing its stability, provides quantitative data from related compounds, and details experimental protocols for stability assessment.

Core Concepts: Stability of NHS Esters

The utility of this compound as a modifying agent for primary amines is predicated on the reactivity of the N-hydroxysuccinimidyl (NHS) ester group. However, this reactive group is also susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is significantly influenced by several factors, most notably pH, temperature, and the presence of moisture.

Hydrolysis Pathway: The NHS ester reacts with water to yield the corresponding unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This competing reaction reduces the amount of active reagent available for conjugation to the target amine.

Figure 1. Competing reaction pathways for this compound.

Quantitative Stability Data

Table 1: Hydrolysis Half-life of PEG-NHS Esters at 25°C

pHHalf-life (minutes)Notes
7.0240 - 300General half-life for NHS esters at 0°C is 4-5 hours.
7.4> 120For branched PEG-NHS.
8.01 - 60Highly dependent on the specific linker structure.
8.610General half-life for NHS esters at 4°C.
9.0< 9For branched PEG-NHS.

Data compiled from multiple sources. The half-life can vary based on the specific chemical structure of the PEG linker.

Table 2: Recommended Storage Conditions

FormTemperatureConditionsShelf Life
Solid-20°C to -80°CStore in a desiccator, protected from moisture and light.> 3 years
0 - 4°CShort-term storage (days to weeks) in a desiccator.
Stock Solution (Anhydrous DMSO/DMF)-20°CAliquot to avoid repeated freeze-thaw cycles. Purge with inert gas.1 - 2 months

Experimental Protocols

To ensure the optimal performance of this compound, it is recommended to perform a quality control test, especially if the reagent has been stored for an extended period or if suboptimal storage conditions are suspected. Additionally, the rate of hydrolysis can be monitored to determine the stability under specific experimental conditions.

Protocol 1: Assessment of this compound Reactivity by UV-Vis Spectroscopy

This protocol is a qualitative check to confirm the presence of the active NHS ester.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • Anhydrous DMSO or DMF

  • 1.0 N Sodium Hydroxide (NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of this compound.

    • Dissolve the ester in a small volume of anhydrous DMSO or DMF (e.g., 250 µL).

    • Dilute with the amine-free buffer to a final volume of 2 mL.

    • Prepare a blank sample containing the same concentration of DMSO/DMF in the buffer.

  • Initial Absorbance Measurement:

    • Measure the absorbance of the sample and the blank at 260 nm.

    • Calculate the initial absorbance (A_initial) = A_sample - A_blank. This value corresponds to any pre-existing hydrolyzed NHS.

  • Forced Hydrolysis:

    • To 1 mL of the sample solution, add 50 µL of 1.0 N NaOH.

    • Mix thoroughly and incubate for 5 minutes at room temperature to ensure complete hydrolysis.

  • Final Absorbance Measurement:

    • Promptly measure the absorbance of the base-treated sample at 260 nm (A_final).

  • Interpretation:

    • If A_final is significantly greater than A_initial, the reagent is considered active.

    • If A_final is similar to A_initial, the reagent has likely fully hydrolyzed and should be discarded.

Protocol 2: Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectroscopy

This protocol allows for the determination of the hydrolysis half-life under specific pH and temperature conditions.

start Start prep_reagent Prepare this compound Stock Solution in Anhydrous DMSO start->prep_reagent prep_buffer Prepare Buffer of Desired pH start->prep_buffer mix Add a Small Aliquot of Stock Solution to the Buffer prep_reagent->mix equilibrate Equilibrate Spectrophotometer and Buffer to Desired Temperature prep_buffer->equilibrate equilibrate->mix measure Immediately Start Monitoring Absorbance at 260 nm over Time mix->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Pseudo-First-Order Rate Constant (k_obs) and Half-life plot->calculate end End calculate->end

Figure 2. Experimental workflow for kinetic analysis of hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers at the desired pH values (e.g., phosphate, borate)

  • Temperature-controlled UV-Vis Spectrophotometer with quartz cuvettes

Methodology:

  • Instrument Setup:

    • Set the spectrophotometer to the desired temperature.

    • Set the wavelength to 260 nm for monitoring the release of NHS.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Equilibrate the buffer to the desired temperature in the spectrophotometer cuvette.

  • Kinetic Run:

    • Initiate the reaction by adding a small volume of the this compound stock solution to the temperature-equilibrated buffer in the cuvette. The final concentration should be such that the maximum absorbance at 260 nm does not exceed the linear range of the instrument.

    • Immediately start recording the absorbance at 260 nm at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The hydrolysis of NHS esters typically follows pseudo-first-order kinetics. The rate constant (k) can be determined by fitting the data to the equation: A(t) = A_max * (1 - e^(-kt)).

    • The half-life (t_1/2) can then be calculated using the equation: t_1/2 = ln(2) / k.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method can separate the intact this compound from its degradation products, primarily the hydrolyzed m-PEG7-carboxylic acid.

General Approach:

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is often suitable for separating PEGylated compounds and their more polar degradants.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • Detection:

    • UV detection at a low wavelength (e.g., 210-220 nm) can detect the ester and its degradation product.

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are also effective for non-chromophoric compounds like PEGs.

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to ensure that all degradation products are separated from the main peak.

Best Practices for Handling and Storage

To maximize the shelf-life and performance of this compound, the following practices are strongly recommended:

  • Procurement and Receiving: Upon receipt, inspect the packaging for any signs of damage that could compromise the integrity of the container.

  • Storage of Solid Reagent:

    • Immediately store the vial in a desiccator at -20°C or -80°C.

    • Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of atmospheric moisture onto the cold reagent.

    • After dispensing the desired amount, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and returning to cold storage.

  • Preparation and Use of Solutions:

    • Use only high-quality, anhydrous, amine-free solvents such as DMSO or DMF to prepare stock solutions.

    • Prepare stock solutions immediately before use whenever possible.

    • If a stock solution must be stored, aliquot it into small, single-use volumes to minimize freeze-thaw cycles.

    • Avoid using buffers that contain primary amines (e.g., Tris, glycine) in the conjugation reaction, as they will compete with the target molecule for reaction with the NHS ester.

The Central Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-Hydroxysuccinimide (NHS) ester chemistry in protein labeling. A cornerstone of bioconjugation, this method is widely employed for its efficiency and specificity in attaching a variety of molecules, including fluorescent dyes, biotin, and drug compounds, to proteins. This document provides a comprehensive overview of the underlying chemical principles, critical reaction parameters, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.

Core Principles of NHS Ester Chemistry

N-Hydroxysuccinimide esters are amine-reactive reagents that form stable amide bonds with primary amines, such as those found on the N-terminus of a protein and the side chains of lysine residues.[1][2] The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group.[3][4]

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.[5] Optimal conditions are typically achieved within a pH range of 7.2 to 9.0. At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and potentially reducing the labeling efficiency.

Key Factors Influencing Labeling Efficiency

The success of protein labeling with NHS esters hinges on the careful control of several experimental parameters. Beyond pH, factors such as temperature, protein concentration, and the molar ratio of NHS ester to protein play a crucial role.

ParameterRecommended ConditionsRationale & Considerations
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. Higher pH increases hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis, especially for sensitive proteins.
Buffer Type Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, glycine) which compete with the target protein for the NHS ester.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester 8-fold to 50-foldThe optimal ratio should be determined empirically for each protein and desired degree of labeling.
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are often not readily soluble in aqueous buffers and are moisture-sensitive.

Competing Reactions: Aminolysis vs. Hydrolysis

A critical aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the protein's primary amines) and the undesirable hydrolysis of the NHS ester by water. The rate of hydrolysis is significantly influenced by pH and temperature.

ConditionHalf-life of NHS Ester
pH 7.0, 0°C4 - 5 hours
pH 8.6, 4°C10 minutes

This data underscores the importance of performing the labeling reaction promptly after preparing the NHS ester solution and carefully controlling the pH to maximize the yield of the desired protein conjugate. One study suggests that under conditions of low protein concentration and near-physiological pH, the rate of hydrolysis can be significantly higher than aminolysis, potentially leading to a larger fraction of physically adsorbed rather than covalently linked protein.

Experimental Protocols

The following provides a detailed methodology for a typical protein labeling experiment using an NHS ester.

Materials:
  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)

Procedure:
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution. The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the NHS ester.

    • Gently mix the reaction solution.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction:

    • To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification:

    • Separate the labeled protein from the free label and reaction byproducts using a gel filtration or desalting column.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL), which is the average number of label molecules per protein molecule. This can often be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.

  • Storage:

    • Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizing the Chemistry and Workflow

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the chemical reaction and the experimental workflow.

Chemical Reaction of NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)O-N(C=O)₂ (NHS Ester) Amide_Bond R-C(=O)NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Nucleophilic Attack Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Amide_Bond NHS HO-N(C=O)₂ (N-Hydroxysuccinimide)

Caption: NHS ester reaction with a primary amine.

Experimental Workflow for NHS Ester Protein Labeling Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange & Concentration Adjustment) Start->Protein_Prep NHS_Prep 2. NHS Ester Solution Preparation (Dissolve in Anhydrous DMSO/DMF) Protein_Prep->NHS_Prep Reaction 3. Labeling Reaction (Mix Protein and NHS Ester, Incubate) NHS_Prep->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purification (Gel Filtration / Desalting) Quench->Purify Characterize 6. Characterization (Determine DOL) Purify->Characterize Store 7. Storage (4°C, -20°C, or -80°C) Characterize->Store End End Store->End

Caption: Experimental workflow for NHS ester protein labeling.

Applications in Research and Drug Development

The versatility of NHS ester chemistry has made it an indispensable tool in various scientific disciplines. In basic research, it is fundamental for creating fluorescently labeled antibodies for immunoassays and microscopy, as well as for attaching biotin for affinity purification and pull-down experiments. In the realm of drug development, NHS esters are utilized to conjugate drugs to antibodies, creating antibody-drug conjugates (ADCs) that can specifically target cancer cells, and to attach polyethylene glycol (PEG) to protein therapeutics to enhance their circulatory half-life. The ability to reliably and efficiently modify proteins underpins numerous advancements in diagnostics and therapeutics.

References

applications of PEGylation in drug delivery and research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PEGylation in Drug Delivery and Research

Introduction to PEGylation

PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles.[1] First developed in the 1970s, this biochemical modification has become a cornerstone technology in the pharmaceutical industry for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2][3] The core principle of PEGylation is to alter the physicochemical characteristics of a molecule, such as its conformation, hydrophobicity, and electrostatic binding, to enhance its therapeutic performance.[1][4]

By increasing the hydrodynamic size of the conjugated molecule, PEGylation can prolong its circulation time by reducing renal clearance. Furthermore, the flexible, hydrophilic PEG chains form a protective layer around the therapeutic agent, "masking" it from the host's immune system and reducing immunogenicity and antigenicity. This technology has been successfully applied to a wide range of therapeutics, including proteins, peptides, small molecules, and nanoparticles, leading to over 30 PEGylated drugs approved for clinical use. These approved drugs are used to treat a variety of conditions, including cancer, hepatitis, chronic kidney disease, and hemophilia.

Core Benefits and Pharmacokinetic Impact of PEGylation

The attachment of PEG chains imparts significant pharmacological advantages. These benefits stem from the unique physicochemical properties of PEG, which is non-toxic, non-immunogenic, and highly soluble in water.

Key Advantages:

  • Extended Circulating Half-Life: PEGylation increases the molecular weight of the therapeutic agent, which significantly reduces its rate of clearance by the kidneys. This leads to a prolonged presence in the bloodstream and a longer duration of action.

  • Reduced Immunogenicity and Antigenicity: The PEG polymer forms a protective hydrophilic shield around the drug molecule, which can mask its antigenic sites from the immune system. This reduces the risk of an immune response and the formation of neutralizing antibodies.

  • Enhanced Stability: The PEG shield also protects therapeutic proteins and peptides from proteolytic degradation by enzymes, increasing their stability in vivo.

  • Improved Drug Solubility: PEGylation can increase the water solubility of hydrophobic drugs, which can be a major challenge in formulation and delivery.

  • Reduced Dosing Frequency: Due to the extended half-life, PEGylated drugs can be administered less frequently, which improves patient compliance and quality of life.

Data Presentation: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Drugs

The following table summarizes the quantitative impact of PEGylation on the pharmacokinetic parameters of several clinically approved drugs.

DrugUnmodified Half-LifePEGylated Half-LifeFold IncreasePrimary IndicationReference
Interferon alfa-2a 6-9 hours~77 hours (Pegasys®)~9-13xHepatitis C
Interferon alfa-2b 2-3 hours~40 hours (PegIntron®)~13-20xHepatitis C
Filgrastim (G-CSF) 3.5 hours~42 hours (Neulasta®)~12xNeutropenia
L-asparaginase 8-30 hours~5.5 days (Oncaspar®)~4.4-16.5xLeukemia
Adenosine Deaminase < 2 hours~48-72 hours (Adagen®)~24-36xSCID
Irinotecan A few hoursSignificantly IncreasedN/ACancer

PEGylation Chemistry and Strategies

The effectiveness of PEGylation depends heavily on the chemistry used for conjugation, the structure of the PEG polymer, and the nature of the linker connecting PEG to the drug molecule.

PEG Architectures

PEG polymers can be synthesized in various structures, each offering different properties for drug conjugation. The most common architectures include:

  • Linear PEG: A single PEG chain with a reactive group at one terminus, typically a methoxy-capped PEG (mPEG).

  • Branched PEG: Consists of two linear PEG chains attached to a central core, offering enhanced shielding properties due to its larger hydrodynamic volume.

  • Forked PEG: Similar to branched PEG but with the PEG chains diverging from a single point.

  • Multi-arm PEG: Features multiple PEG arms extending from a central core, allowing for higher drug loading or the attachment of multiple functionalities.

PEG_Architectures cluster_linear Linear PEG cluster_branched Branched PEG cluster_multiarm Multi-arm PEG L_Start CH3O- L1 (CH2CH2O)n L_Start->L1 L_End -X L1->L_End B_Core Core (e.g., Lysine) B_End -X B_Core->B_End B1 -(CH2CH2O)n B1->B_Core B2 -(CH2CH2O)n B2->B_Core M_Core Central Core M1 -(CH2CH2O)n-X M_Core->M1 M2 -(CH2CH2O)n-X M_Core->M2 M3 -(CH2CH2O)n-X M_Core->M3 M4 -(CH2CH2O)n-X M_Core->M4

Figure 1: Common PEG architectures used in drug delivery.
Conjugation Chemistries

PEGylation strategies have evolved from non-specific "first-generation" methods to highly specific "second-generation" techniques that allow for greater control over the final product.

  • First-Generation (Random PEGylation): Early methods utilized reactive PEG derivatives that target common functional groups on proteins, such as the amine groups of lysine residues. This often results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.

  • Second-Generation (Site-Specific PEGylation): To overcome the heterogeneity of first-generation methods, site-specific techniques have been developed. These methods target unique functional groups, such as the N-terminal amine group or the thiol group of a cysteine residue, resulting in a more homogeneous and well-defined product. Common targets for PEG attachment include lysine, histidine, cysteine, serine, and the N-terminus of the protein.

Linker Types

The chemical bond connecting the PEG polymer to the drug can be designed to be either stable or cleavable.

  • Stable (Permanent) Linkages: The PEG chain is permanently attached to the drug, forming a new, stable compound. This approach is common for protein therapeutics where the PEGylated conjugate itself is the active entity.

  • Releasable (Cleavable) Linkages: A cleavable linker is used to create a prodrug, where the active drug is released from the PEG carrier under specific physiological conditions (e.g., low pH in tumor tissue or in the presence of specific enzymes). This strategy is often employed for small molecule drugs where the steric hindrance from a large PEG molecule might otherwise block the drug's activity.

Experimental Protocols

Successful PEGylation requires carefully optimized reaction conditions, purification methods, and characterization techniques.

General Experimental Workflow

The process of creating and validating a PEGylated drug follows a structured workflow, from the initial conjugation reaction to final analytical characterization.

PEGylation_Workflow cluster_char Analytical Methods Start Select Drug Candidate & PEG Reagent Reaction PEGylation Reaction (Conjugation) Start->Reaction Optimize pH, temp, ratio Quench Quench Reaction Reaction->Quench Purify Purification (e.g., IEX, SEC) Quench->Purify Remove unreacted PEG & protein Characterize Characterization & Analysis Purify->Characterize QC Quality Control & Formulation Characterize->QC SDS SDS-PAGE Characterize->SDS HPLC HPLC / SEC Characterize->HPLC MS Mass Spectrometry Characterize->MS CE Capillary Electrophoresis Characterize->CE

Figure 2: A generalized workflow for protein PEGylation and analysis.
Protocol: Amine-Reactive PEGylation via NHS Ester

This protocol describes a common method for PEGylating proteins by targeting primary amines (lysine residues and the N-terminus) using a PEG-N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • Protein of interest (1-10 mg/mL)

    • Amine-reactive PEG (e.g., mPEG-NHS, 5-20 kDa)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris).

    • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0.

    • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography).

  • Procedure:

    • Preparation: Dissolve the protein in the reaction buffer to the desired concentration. Allow all reagents to come to room temperature.

    • PEG Addition: Dissolve the mPEG-NHS reagent in the reaction buffer immediately before use. Add the PEG solution to the protein solution at a specified molar excess (e.g., 5:1 to 20:1 PEG:protein). The optimal ratio must be determined empirically.

    • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

    • Purification: Purify the PEGylated protein from unreacted PEG and native protein using an appropriate chromatography method. Ion-exchange chromatography is often effective as it can separate species based on the number of attached PEG chains.

Protocol: Purification by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating unreacted protein, mono-PEGylated, and multi-PEGylated species.

  • Equipment:

    • Liquid chromatography system (e.g., FPLC or HPLC).

    • Cation or anion exchange column (selected based on the protein's isoelectric point and the buffer pH).

  • Procedure:

    • Equilibration: Equilibrate the IEX column with a low-salt starting buffer (Buffer A).

    • Sample Loading: Load the quenched reaction mixture onto the column. Unreacted protein will typically bind most strongly.

    • Elution: Elute the bound species using a linear gradient of increasing salt concentration (mixing Buffer A with a high-salt Buffer B).

    • Fraction Collection: Collect fractions across the gradient. Because each PEG chain masks a charged group (like the positive charge on a lysine), species will typically elute in order of increasing PEGylation: multi-PEGylated, mono-PEGylated, and finally, unreacted protein.

    • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify and pool the desired PEGylated product.

Protocol: Characterization of PEGylated Proteins

It is crucial to characterize the final product to determine the degree of PEGylation and confirm its purity.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the results of a PEGylation reaction. The attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart. This results in a band shift to a higher apparent molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) can separate PEGylated and un-PEGylated protein based on size, while Ion-Exchange Chromatography (IEX-HPLC) can separate isomers based on charge.

  • Mass Spectrometry (MS): MS techniques, such as MALDI-TOF or ESI-MS, are essential for confirming the exact molecular weight of the PEGylated conjugate. This allows for the precise determination of the number of PEG molecules attached to each protein. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.

Applications in Drug Delivery and Research

PEGylation has been broadly applied to improve the therapeutic value of various drug classes.

Proteins, Peptides, and Antibodies

This is the most established application area for PEGylation. Biologics often suffer from short half-lives and immunogenicity, problems that are effectively addressed by PEGylation. For example, PEGylating interferon-α for the treatment of hepatitis C reduces the dosing frequency from multiple times per week to just once weekly. Similarly, PEGylated granulocyte colony-stimulating factor (G-CSF) requires less frequent administration for treating neutropenia in chemotherapy patients.

Small Molecule Drugs

PEGylating small molecule drugs presents unique challenges, as the PEG chain can cause steric hindrance that interferes with the drug's function. To overcome this, releasable linkers are often used. The large PEG carrier improves the drug's solubility and circulation time, and upon reaching the target site (e.g., a tumor), the active drug is cleaved and released. This approach is particularly promising for anti-cancer drugs, where PEGylation can leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Nanoparticles and Liposomes

When nanoparticles or liposomes are introduced into the bloodstream, they are often rapidly cleared by the mononuclear phagocyte system (MPS). Coating the surface of these carriers with PEG creates a "stealth" effect, which helps them evade opsonization and uptake by macrophages. This significantly prolongs their circulation time, allowing for greater accumulation in target tissues like tumors through the EPR effect. Doxil®, a PEGylated liposomal formulation of doxorubicin, was the first FDA-approved nanoparticle drug and relies on this principle.

EPR_Effect Enhanced Permeability and Retention (EPR) Effect cluster_blood Blood Vessel cluster_tissue Tissue cluster_normal Normal Tissue cluster_tumor Tumor Tissue NP1 PEG-NP NP2 PEG-NP N_Vessel Tight Junctions NP1->N_Vessel Blocked T_Vessel Leaky Vasculature NP1->T_Vessel Extravasation Drug Drug Drug->N_Vessel Blocked N_Cell1 Normal Cell N_Cell2 Normal Cell T_Cell1 Tumor Cell T_Cell2 Tumor Cell Lymph Poor Lymphatic Drainage

Figure 3: PEGylated nanoparticles accumulate in tumors via the EPR effect.

Challenges and Future Perspectives

Despite its widespread success, PEGylation is not without its challenges. The most significant concern is the immunogenicity of PEG itself.

  • Anti-PEG Antibodies: A growing body of evidence shows that some individuals have pre-existing anti-PEG antibodies, and repeated administration of PEGylated drugs can induce their formation. These antibodies can bind to the PEGylated drug, leading to an phenomenon known as Accelerated Blood Clearance (ABC), which can reduce efficacy and potentially cause adverse immune reactions.

  • Manufacturing and Characterization: Ensuring batch-to-batch consistency of PEGylated products can be complex, especially for first-generation random PEGylation methods. The heterogeneity of the PEG polymer itself can also pose analytical challenges.

Future research is focused on overcoming these limitations. This includes the development of next-generation polymers with lower immunogenicity, creating new site-specific conjugation technologies for producing perfectly homogeneous products, and designing PEG architectures that are less susceptible to antibody recognition.

Conclusion

PEGylation is a clinically validated and powerful technology that has revolutionized drug delivery. By improving the stability, solubility, and pharmacokinetic profiles of therapeutic agents, it has enhanced the efficacy and safety of numerous drugs, ultimately improving patient outcomes. While challenges such as the immunogenicity of PEG remain, ongoing innovation in polymer chemistry, bioconjugation techniques, and analytical characterization continues to expand the applications and potential of PEGylation. This technology will undoubtedly remain a vital tool for researchers, scientists, and drug development professionals in creating the next generation of advanced therapeutics.

References

Methodological & Application

optimal pH and buffer conditions for m-PEG7-NHS ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the optimal pH and buffer conditions for successful conjugation reactions using m-PEG7-NHS ester. The protocols outlined below are designed to ensure high efficiency and reproducibility for the modification of proteins, peptides, and other amine-containing molecules.

Introduction to this compound Conjugation

The this compound is a pegylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reagent is designed to react with primary amines (-NH2) on biomolecules, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[3][4][5] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media. Successful conjugation is critically dependent on the reaction conditions, particularly the pH and the choice of buffer.

The Critical Role of pH

The pH of the reaction environment is a crucial factor that governs the efficiency of the this compound reaction. It directly influences the nucleophilicity of the target primary amines and the stability of the NHS ester.

  • Amine Reactivity: The reaction proceeds via nucleophilic attack of a deprotonated primary amine on the NHS ester. At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. A slightly alkaline pH is required to ensure a sufficient concentration of deprotonated, reactive amines.

  • NHS Ester Stability: A competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. This hydrolysis reaction inactivates the this compound by converting it to a non-reactive carboxylic acid, thereby reducing the overall conjugation efficiency.

Therefore, an optimal pH range must be maintained to balance efficient amine acylation with minimal hydrolysis of the NHS ester. The recommended pH range for NHS ester reactions is generally between 7.2 and 9.0, with the optimal pH typically falling between 8.3 and 8.5.

Quantitative Data on Reaction Conditions

The following tables summarize key quantitative data related to the pH-dependence of NHS ester reactions. While this data is for general NHS esters, it provides a strong guideline for reactions with this compound.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature125-210 minutes
8.5Room Temperature130-180 minutes
8.6410 minutes
9.0Room Temperature110-125 minutes

Data compiled from multiple sources.

Table 2: Recommended Buffer Systems for this compound Reactions

Buffer SystemRecommended ConcentrationpH RangeNotes
Phosphate Buffer0.1 M7.2 - 8.0A commonly used buffer that is compatible with NHS ester chemistry.
Sodium Bicarbonate0.1 M8.3 - 8.5Often cited as an optimal buffer for achieving high conjugation efficiency.
Borate Buffer0.1 M - 0.2 M8.0 - 9.0An effective buffer system for maintaining a stable alkaline pH.
HEPES Buffer0.1 M7.2 - 8.5A non-amine containing buffer suitable for NHS ester reactions.

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the this compound.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific application.

Protocol 1: General Protein PEGylation with this compound

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Modification of Amine-Containing Small Molecules

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

  • Base (e.g., TEA, DIPEA) (optional, depending on the salt form of the amine)

Procedure:

  • Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent.

  • Reaction: Under continuous stirring, add the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of this compound to the small molecule is a good starting point. If the amine is in a salt form, a non-nucleophilic base can be added to deprotonate the amine.

  • Incubation and Monitoring: Stir the reaction mixture for 3-24 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification: The final product can be isolated using standard organic synthesis workup procedures or by column chromatography.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction of this compound with a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add PEG Solution to Protein Solution prep_protein->mix prep_peg Dissolve this compound in Anhydrous DMSO/DMF prep_peg->mix incubate Incubate (30-60 min RT or 2h at 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify via Desalting Column or Dialysis quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: Experimental workflow for protein PEGylation.

reaction_mechanism peg m-PEG7-O-C(=O)-NHS conjugate m-PEG7-O-C(=O)-NH-R (Stable Amide Bond) peg->conjugate pH 8.3-8.5 hydrolysis m-PEG7-O-C(=O)-OH (Inactive) peg->hydrolysis Hydrolysis (Side Reaction) amine R-NH2 (Primary Amine) amine->conjugate nhs_byproduct NHS (N-hydroxysuccinimide)

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Peptides with m-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules.[1][2][3][4][5] This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life by reducing renal clearance, and minimizing its immunogenicity.

This document provides a detailed protocol for the conjugation of peptides with methoxy-PEG7-N-hydroxysuccinimidyl (m-PEG7-NHS) ester. The NHS ester functional group specifically reacts with primary amines, such as the N-terminal amine or the side-chain amine of lysine residues, to form a stable amide bond. The m-PEG7-NHS ester is a discrete PEG linker with a defined chain length, which allows for precise control over the modification.

Materials and Reagents

Material/ReagentSpecificationsStorage
Peptide of InterestLyophilized powder, >95% purity-20°C or -80°C
This compoundMolecular Weight: 465.50 g/mol -20°C, desiccated
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Reagent gradeRoom temperature, desiccated
Reaction Buffer0.1 M Sodium Phosphate Buffer, pH 7.2-8.54°C
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M Glycine4°C
Purification SuppliesDialysis tubing (appropriate MWCO), Size-Exclusion Chromatography (SEC) column, or RP-HPLC systemAs per manufacturer's instructions
Analytical InstrumentsLC-MS system for characterizationN/A

Experimental Protocol

The following protocol outlines the steps for the successful conjugation of a peptide with this compound.

Diagram: Peptide PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_process Processing cluster_analysis Analysis Peptide_Prep Peptide Dissolution Conjugation Conjugation Reaction (pH 7.2-8.5, RT, 0.5-4h) Peptide_Prep->Conjugation PEG_Prep This compound Dissolution PEG_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (Dialysis / SEC / RP-HPLC) Quenching->Purification Characterization Characterization (LC-MS) Purification->Characterization

References

Application Notes and Protocols for the Use of m-PEG7-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] They function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3]

Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently employed to enhance the aqueous solubility and cell permeability of PROTACs. The m-PEG7-NHS ester is a monofunctional PEG linker featuring a seven-unit ethylene glycol chain. This specific length and composition offer a balance of hydrophilicity and spatial separation between the two ends of the PROTAC. The terminal N-hydroxysuccinimide (NHS) ester provides a reactive group for the straightforward formation of a stable amide bond with a primary amine on either the POI ligand or the E3 ligase ligand.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is a modular process that typically involves the sequential coupling of the linker to the two ligands. The NHS ester group reacts efficiently with primary amines (-NH2) in a neutral to slightly basic environment to form a stable amide bond.

The general synthetic strategy involves two key steps:

  • First Coupling Reaction: The this compound is reacted with an amine-functionalized "Component A" (which can be either the POI ligand or the E3 ligase ligand). This reaction forms an amide bond, yielding a PEGylated intermediate.

  • Second Coupling Reaction: The terminal functional group on the other end of the PEG linker of the intermediate is then used to attach "Component B" (the other ligand). The nature of this second reaction depends on the functional group present on the PEG linker and Component B. For instance, if the PEG linker has a terminal carboxylic acid, it can be activated and reacted with an amine on Component B.

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic PROTAC using a PEG7 linker and for its subsequent biological evaluation. These represent common procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of an Amide-Linked PROTAC using a PEG7 Linker

This protocol describes the coupling of an amine-functionalized component (Component A) with this compound, followed by the coupling of the resulting intermediate with a carboxylic acid-functionalized component (Component B).

Step 1: Amide Coupling of Component A with this compound

  • Reagents and Materials:

    • Component A with a primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A in anhydrous DMF under a nitrogen atmosphere.

    • Add TEA or DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEG7-linker intermediate.

Step 2: Amide Coupling of Intermediate with Component B

  • Reagents and Materials:

    • Component A-PEG7-linker intermediate with a terminal carboxylic acid (1.0 eq)

    • Component B with a primary amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the Component A-PEG7-linker intermediate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Component B to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Determination of DC50 and Dmax Values

This protocol describes a standard Western blotting method to quantify the degradation of a target protein following PROTAC treatment.

  • Reagents and Materials:

    • Cancer cell line expressing the target protein (e.g., MHH-CALL-4 for JAK2)

    • Complete growth medium

    • PROTAC stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells in 6-well plates and allow them to attach and reach 70-80% confluency.

      • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent and typically below 0.1%.

      • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis and Protein Quantification:

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using an ECL substrate and an imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Data Presentation

The following tables summarize representative quantitative data for PROTACs, illustrating the key parameters used to evaluate their efficacy.

Table 1: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Data is illustrative and compiled from various sources in the literature.

Table 2: Degradation Efficiency of a JAK2-Targeting PROTAC

Cell LineCancer TypeDC50 (nM)Dmax (%)
HEL Erythroleukemia<50>90
RS4;11 Acute Lymphoblastic Leukemia<35>95

Data is representative and compiled from studies on JAK-targeting PROTACs.

Visualizations

PROTAC Mechanism of Action and Synthesis Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->Ternary Ub Ubiquitin E3->Ub Recruits Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow start PROTAC Design synthesis Synthesis of PROTAC (using this compound) start->synthesis purification Purification and Characterization (HPLC, LC-MS) synthesis->purification in_vitro In Vitro Evaluation purification->in_vitro western_blot Western Blot for Degradation (Determine DC50 and Dmax) in_vitro->western_blot cell_viability Cell Viability Assays (e.g., MTS) in_vitro->cell_viability optimization Lead Optimization western_blot->optimization cell_viability->optimization

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Targeting the JAK-STAT Signaling Pathway with a PROTAC

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and autoimmune diseases. PROTACs designed to degrade specific JAK family members represent a promising therapeutic strategy.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Degradation JAK Degradation JAK->Degradation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription PROTAC JAK PROTAC PROTAC->JAK Binds E3 E3 Ligase PROTAC->E3 Recruits E3->Degradation Degradation->JAK Blocks Activation

Caption: PROTAC-mediated degradation of JAK kinases in the JAK-STAT pathway.

References

Application Notes and Protocols for m-PEG7-NHS Ester in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological media, reduce non-specific protein adsorption (opsonization), and prolong circulation time in vivo, thereby improving therapeutic efficacy and reducing side effects.[1][2]

This document provides detailed application notes and experimental protocols for the use of methoxy-polyethylene glycol (7)-N-hydroxysuccinimidyl ester (m-PEG7-NHS ester) for the functionalization of amine-presenting nanoparticles. The this compound is a heterobifunctional linker that contains a methoxy-terminated PEG chain of seven ethylene glycol units and an N-hydroxysuccinimidyl (NHS) ester reactive group.[3][4] The NHS ester readily reacts with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds, providing a straightforward and efficient method for PEGylation.[5]

Properties of this compound

PropertyValueReference
Chemical Formula C20H35NO11
Molecular Weight 465.50 g/mol
CAS Number 874208-92-1
Appearance Solid powder
Solubility DMSO, DMF, CH2Cl2
Reactive Group N-Hydroxysuccinimidyl (NHS) ester
Reacts With Primary amines (-NH2)
Optimal Reaction pH 7.0 - 8.5
Storage Conditions -20°C with desiccant

Applications in Nanoparticle Functionalization

The use of this compound for nanoparticle functionalization offers several advantages in the context of drug development and biomedical research:

  • Improved Biocompatibility: The hydrophilic PEG layer minimizes interactions with blood components, reducing the immunogenicity of the nanoparticles.

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation in high ionic strength biological fluids, improving their colloidal stability.

  • Prolonged Circulation Time: The "stealth" properties conferred by the PEG coating reduce clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times in the bloodstream.

  • Controlled Drug Release: The PEG layer can influence the release kinetics of encapsulated drugs, potentially leading to a more sustained release profile.

  • Platform for Further Conjugation: While this compound provides a methoxy-terminated PEG, other PEG-NHS esters with different terminal functional groups can be used to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.

Experimental Protocols

Protocol 1: General Procedure for Functionalizing Amine-Modified Nanoparticles with this compound

This protocol provides a general guideline for the conjugation of this compound to nanoparticles that have been surface-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., gold, iron oxide, silica, quantum dots)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification supplies: Centrifuge, dialysis tubing (with appropriate molecular weight cut-off), or size exclusion chromatography columns.

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to prepare this solution fresh.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated number of amine groups on the nanoparticle surface should be optimized, but a 10-50 fold molar excess of the PEG reagent is a good starting point.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess this compound and byproducts by:

    • Centrifugation: Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density). Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

    • Dialysis: Place the reaction mixture in a dialysis bag and dialyze against the reaction buffer overnight at 4°C with several buffer changes.

    • Size Exclusion Chromatography: Pass the reaction mixture through a suitable size exclusion chromatography column to separate the larger PEGylated nanoparticles from the smaller unreacted PEG molecules.

  • Characterization and Storage: Characterize the purified PEGylated nanoparticles using appropriate techniques (see Section 5). Resuspend the final product in a suitable buffer and store at 4°C.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product np_prep Amine-Functionalized Nanoparticles in Buffer conjugation Mix and Incubate (2-4h RT or O/N 4°C) np_prep->conjugation peg_prep This compound in DMSO/DMF peg_prep->conjugation quenching Quench Reaction (Optional) conjugation->quenching purify Remove Excess Reagents (Centrifugation/Dialysis) conjugation->purify If no quenching quenching->purify final_np PEGylated Nanoparticles purify->final_np characterization Characterization final_np->characterization G cluster_uptake Cellular Uptake cluster_effects Potential Downstream Effects np PEGylated Nanoparticle endocytosis Endocytosis np->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome ros Reactive Oxygen Species (ROS) Production endosome->ros Endosomal Escape & Nanoparticle Stress stress_response Cellular Stress Response Pathways ros->stress_response apoptosis Apoptosis stress_response->apoptosis inflammation Inflammatory Response stress_response->inflammation

References

Troubleshooting & Optimization

Technical Support Center: m-PEG7-NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing m-PEG7-NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an this compound and what is it used for?

An this compound is a PEGylation reagent. It consists of a monomethoxy-capped polyethylene glycol (PEG) chain with seven ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester at one end. This reagent is used to covalently attach the PEG chain to primary amino groups (-NH2) on molecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo half-life, while reducing their immunogenicity.[1][2]

Q2: What is the reaction mechanism of an this compound with a protein?

The reaction is a nucleophilic substitution. The primary amine group on the protein (typically from a lysine residue or the N-terminus) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the PEG and the protein, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

Q3: What are the critical parameters for a successful conjugation reaction?

The success of an this compound conjugation reaction is primarily influenced by pH, the molar ratio of PEG to the target molecule, protein concentration, temperature, and reaction time.[4][5] Careful control of these parameters is essential to achieve high conjugation efficiency and a homogeneous product.

Q4: What is the optimal pH for the reaction and why is it so important?

The optimal pH for NHS ester conjugation reactions is typically between 7.2 and 8.5. This pH range represents a compromise between two competing reactions:

  • Amine Reactivity: At lower pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester. As the pH increases, more amines become deprotonated and reactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water to form an inactive carboxyl group. The rate of hydrolysis increases significantly with increasing pH.

Therefore, maintaining the pH within the optimal range is crucial for maximizing the conjugation yield while minimizing the competing hydrolysis of the PEG reagent.

Q5: What buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium phosphate buffer

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the reaction mixture but can be used to quench the reaction.

Q6: How do I choose the right molar excess of this compound?

The optimal molar excess of the this compound depends on several factors, including the number of available primary amines on the target molecule, its concentration, and the desired degree of PEGylation. A common starting point is a 10- to 50-fold molar excess of the PEG reagent over the protein. For dilute protein solutions, a higher molar excess may be required to achieve the desired level of conjugation. It is often necessary to empirically determine the optimal ratio for each specific system.

Q7: How can I stop or quench the conjugation reaction?

The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as Tris or glycine. These primary amines will react with any remaining unreacted this compound, preventing further conjugation to the target molecule. A final concentration of 20-50 mM of the quenching agent is typically sufficient.

Q8: How should I store and handle my this compound?

m-PEG7-NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to the rapid hydrolysis of the NHS ester moiety.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

This is one of the most common issues encountered during PEGylation experiments. The following decision tree and table provide a systematic approach to troubleshooting this problem.

.dot

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Conjugation Yield start Low or No Conjugation? check_reagents Are your this compound and target molecule active and correctly prepared? start->check_reagents check_ph Is the reaction pH within the optimal range (7.2-8.5)? check_reagents->check_ph Yes solution_reagents Solution: Use fresh reagents. Ensure proper storage and handling of the PEG-NHS ester. Confirm the concentration and purity of your target molecule. check_reagents->solution_reagents No check_buffer Are you using an amine-free buffer? check_ph->check_buffer Yes solution_ph Solution: Measure and adjust the pH of your reaction buffer immediately before adding the PEG reagent. check_ph->solution_ph No check_concentration Is the concentration of your target molecule adequate? check_buffer->check_concentration Yes solution_buffer Solution: Perform buffer exchange of your target molecule into an appropriate amine-free buffer (e.g., PBS). check_buffer->solution_buffer No check_molar_ratio Is the molar excess of the PEG reagent sufficient? check_concentration->check_molar_ratio Yes solution_concentration Solution: Increase the concentration of your target molecule if possible. check_concentration->solution_concentration No solution_molar_ratio Solution: Increase the molar excess of the this compound. check_molar_ratio->solution_molar_ratio No

Caption: Troubleshooting Decision Tree for Low Conjugation Yield.

Possible Cause Recommended Solution
Hydrolyzed this compound Ensure proper storage of the PEG reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. Perform buffer exchange into an amine-free buffer like PBS.
Low protein concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Insufficient molar excess of PEG reagent Increase the molar excess of the this compound. The optimal ratio may need to be determined empirically.
Steric hindrance of primary amines The primary amines on the target molecule may be sterically hindered or not accessible for reaction. Consider denaturing and refolding the protein or using a longer PEG linker.
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
Possible Cause Recommended Solution
Multiple reactive primary amines Most proteins have multiple lysine residues and an N-terminus, all of which can react with the NHS ester. To favor mono-PEGylation, carefully control the stoichiometry by using a lower molar excess of the PEG reagent.
Reaction time is too long A longer reaction time can lead to a higher degree of PEGylation. Optimize the reaction time by taking aliquots at different time points and analyzing the products.
High molar excess of PEG reagent A high molar excess of the PEG reagent will drive the reaction towards multi-PEGylation. Reduce the molar ratio of PEG to the target molecule.
Problem 3: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent reagent quality Use high-quality, fresh reagents. Ensure consistent storage and handling of the this compound to prevent batch-to-batch variations in reactivity due to hydrolysis.
Variations in reaction conditions Precisely control all reaction parameters, including pH, temperature, reaction time, and reagent concentrations, across all experiments.
Inaccurate quantification of reagents Accurately determine the concentration of your target molecule and the PEG reagent before each experiment.
Problem 4: Protein Aggregation or Precipitation during Reaction
Possible Cause Recommended Solution
Use of a hydrophobic PEG reagent Conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. m-PEG7 is relatively hydrophilic, but for very sensitive proteins, a longer PEG chain might be beneficial.
High protein concentration While a higher protein concentration can improve conjugation efficiency, it can also lead to aggregation for some proteins. Determine the optimal protein concentration that balances reaction efficiency and solubility.
Suboptimal buffer conditions The buffer composition, including ionic strength and pH, can affect protein stability. Optimize the buffer to maintain protein solubility throughout the reaction.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solutions at Different pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.4Room Temperature>120 minutes
8.0Room Temperature~1 hour
8.5Room Temperature20 minutes (for a model compound)
8.6410 minutes
9.0Room Temperature<9 minutes
Table 2: Recommended Molar Excess of PEG-NHS Ester for Protein Conjugation

The optimal molar excess can vary significantly depending on the specific protein and reaction conditions. This table provides general guidelines.

Target Molecule ConcentrationRecommended Molar Excess (PEG:Protein)Expected Outcome
1-10 mg/mL10-20 foldTypically results in 4-6 PEG chains per antibody (IgG)
Dilute solutions (<1 mg/mL)20-50 fold or higherHigher excess is needed to compensate for the slower reaction kinetics and competition with hydrolysis
To achieve mono-PEGylation1-5 foldA lower molar excess favors the modification of the most reactive sites and reduces the formation of multi-PEGylated species. This requires careful optimization.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimal conditions may vary for different proteins and should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation.

Materials:

  • Polyacrylamide gels (appropriate percentage for the size of the protein and its conjugates)

  • SDS-PAGE running buffer

  • Sample loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation: Mix an aliquot of the PEGylation reaction (before and after purification) with the sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples and molecular weight standards onto the polyacrylamide gel. Run the gel according to the manufacturer's instructions.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight. The presence of multiple bands above the unmodified protein indicates different degrees of PEGylation. Note that PEGylated proteins may run as broad or smeared bands on SDS-PAGE.

Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius and is useful for separating PEGylated proteins from unreacted protein and free PEG.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the size range of the protein and its conjugates

  • Mobile phase (e.g., 150 mM sodium phosphate buffer, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Chromatography: Run the separation at a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Analysis: The PEGylated protein will elute earlier than the unmodified protein due to its larger size. Unreacted PEG may also be separated, depending on its size. The peak areas can be used to estimate the relative amounts of each species.

Visualizations

.dot

Reaction_Mechanism Reaction Mechanism of this compound with a Primary Amine reagents This compound + Protein-NH2 transition_state Nucleophilic Attack reagents->transition_state products PEG-NH-CO-Protein (Amide Bond) + NHS transition_state->products

Caption: Reaction Mechanism of this compound with a Primary Amine.

.dot

Experimental_Workflow General Experimental Workflow for this compound Conjugation prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction 3. Mix and Incubate (Room temp or 4°C) prep_protein->reaction prep_peg 2. Prepare this compound Solution (Anhydrous DMSO or DMF) prep_peg->reaction quench 4. Quench Reaction (Tris or Glycine buffer) reaction->quench purify 5. Purify Conjugate (SEC or Dialysis) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: General Experimental Workflow for this compound Conjugation.

References

how to prevent hydrolysis of m-PEG7-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of m-PEG7-NHS ester during labeling experiments and ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

The primary cause of this compound hydrolysis is the reaction with water (H₂O). The N-hydroxysuccinimide (NHS) ester is susceptible to nucleophilic attack by water, which cleaves the ester bond, resulting in an inactive carboxylate and the release of NHS.[1][2] This competing reaction reduces the efficiency of the desired labeling of primary amines on your target molecule.[1]

Q2: How does pH affect the hydrolysis of this compound?

The rate of hydrolysis is highly pH-dependent. As the pH increases, the rate of hydrolysis of the NHS ester increases significantly.[1][3] While a slightly alkaline pH is necessary to deprotonate primary amines for the labeling reaction, a pH that is too high will accelerate hydrolysis, leading to lower conjugation yields. The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is sufficiently nucleophilic and minimizing the rate of hydrolysis.

Q3: Which buffers are recommended for this compound labeling, and which should be avoided?

It is critical to use amine-free buffers for the labeling reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, carbonate-bicarbonate buffer, and HEPES buffer are commonly used and recommended for NHS ester labeling. A 0.1 M sodium bicarbonate solution is often used to maintain the optimal pH.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the target molecule for reaction with the this compound, significantly reducing labeling efficiency.

Q4: How should I store and handle this compound to prevent hydrolysis?

Proper storage and handling are crucial to prevent premature hydrolysis.

  • Storage: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C for long-term storage.

  • Handling: Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. It is best to weigh out only the required amount of the reagent and not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes. If a stock solution is prepared in an anhydrous solvent like DMSO or DMF, it should be used immediately.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound - Ensure proper storage and handling of the ester to prevent moisture contamination. - Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. - Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.
Incorrect buffer composition - Use amine-free buffers such as PBS, borate, or carbonate-bicarbonate. - If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange before labeling.
Low concentration of reactants - The rate of hydrolysis is a more significant competitor in dilute protein solutions. - If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).
Suboptimal reaction time and temperature - If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. - For slower reactions, a slightly longer incubation at room temperature (30-60 minutes) may be beneficial.
Precipitation of the Conjugate Use of a hydrophobic NHS ester - The hydrophilic PEG spacer in this compound generally increases the solubility of the resulting conjugate in aqueous media. However, if the target molecule is very hydrophobic, this can still be an issue. - Consider optimizing the degree of labeling to avoid over-modification.

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or gel filtration.

Quantitative Data Summary
Parameter Recommended Range/Value Reference
Optimal Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)
Reaction Temperature 4°C to Room Temperature
Reaction Time 30 minutes to overnight
This compound Molar Excess 10- to 20-fold
Protein Concentration > 2 mg/mL
NHS Ester Half-life at 4°C 10 minutes at pH 8.6

Visual Guides

G cluster_0 Reaction Pathways Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG7-m (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) NHS_Ester This compound NHS_Ester->Conjugate Hydrolyzed_Ester m-PEG7-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Water H₂O (Water) Water->Hydrolyzed_Ester Hydrolysis (Competing Reaction)

Caption: Competing reactions of this compound with a primary amine and water.

G start Start: Prepare Protein in Amine-Free Buffer prep_ester Prepare fresh This compound in anhydrous DMSO/DMF start->prep_ester react Add NHS Ester to Protein (10-20x molar excess) Incubate RT or 4°C prep_ester->react quench Quench Reaction (Optional) with Tris or Glycine react->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End: Characterize Conjugate purify->end

Caption: General experimental workflow for this compound labeling.

G start Low Labeling Efficiency? check_buffer Buffer contains amines (e.g., Tris)? start->check_buffer Yes check_ph pH outside 7.2-8.5 range? check_buffer->check_ph No sol_buffer Action: Buffer exchange to PBS, Borate, etc. check_buffer->sol_buffer Yes check_reagent NHS Ester handled/stored properly? check_ph->check_reagent No sol_ph Action: Adjust pH to 8.3-8.5 using fresh buffer. check_ph->sol_ph Yes check_conc Reactant concentration too low? check_reagent->check_conc Yes sol_reagent Action: Use fresh, anhydrous solvent. Equilibrate vial before opening. check_reagent->sol_reagent No sol_conc Action: Increase protein and/or NHS ester concentration. check_conc->sol_conc Yes success Labeling Improved check_conc->success No sol_buffer->success sol_ph->success sol_reagent->success sol_conc->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

optimizing reaction time for m-PEG7-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on molecules like proteins (specifically the ε-amino group of lysine residues and the N-terminus) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[2][3] At a pH below 7, the amine groups are protonated, which renders them unreactive.[2] Conversely, at a pH above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers:

    • Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0

    • Sodium bicarbonate, 0.1 M, pH 8.3-8.5

    • HEPES, pH 7.2-8.5

    • Borate buffer, 50 mM, pH 8.5

  • Buffers to Avoid:

    • Tris (e.g., TBS)

    • Glycine

    • Buffers containing ammonium ions

Q3: How should I store and handle this compound reagents?

m-PEG-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: What is the recommended molar excess of this compound to use?

Generally, a 10 to 50-fold molar excess of the PEG NHS ester over the amine-containing molecule is recommended for sufficient conjugation. For labeling 1-10 mg/mL of an antibody (IgG), a 20-fold molar excess typically results in 4-6 PEG linkers per antibody. The optimal molar ratio may need to be determined empirically, as it depends on the concentration of the protein and the desired degree of PEGylation.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

  • Potential Cause: Incorrect buffer pH.

    • Solution: Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.

  • Potential Cause: Inactive this compound due to hydrolysis.

    • Solution: Ensure proper storage and handling of the reagent to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.

  • Potential Cause: Presence of competing primary amines in the buffer.

    • Solution: Use a buffer that is free of primary amines, such as PBS, HEPES, or sodium bicarbonate. Avoid buffers like Tris and glycine.

  • Potential Cause: Low concentration of reactants.

    • Solution: If possible, increase the concentration of your protein or target molecule. Dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired level of conjugation.

Problem: Protein Aggregation After Conjugation

  • Potential Cause: Use of a hydrophobic NHS ester.

    • Solution: While m-PEG7-NHS is hydrophilic, if you are conjugating a very hydrophobic molecule, it can decrease the overall solubility of the conjugate. The PEG chain itself is intended to increase hydrophilicity.

  • Potential Cause: High degree of PEGylation.

    • Solution: A high degree of modification can sometimes lead to aggregation. Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling.

Problem: Product Heterogeneity (Multiple PEGylated Species)

  • Potential Cause: Multiple available primary amines on the target molecule.

    • Solution: This is a common challenge with proteins that have multiple lysine residues. To favor mono-PEGylation, carefully control the stoichiometry by using a lower molar excess of the PEG reagent. For more controlled conjugation, consider site-specific modification strategies if possible.

Data Presentation

Table 1: Summary of Reaction Conditions for m-PEG-NHS Ester Conjugation

ParameterRecommended Range/ConditionNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Temperature Room Temperature (25°C) or 4°CRoom temperature reactions are faster (30-60 min), while 4°C reactions are slower (2 hours) and may be preferred for sensitive proteins.
Reaction Time 30 minutes - 2 hoursCan be extended, but generally complete within this timeframe.
Molar Excess of PEG-NHS 10-50 foldThe optimal ratio depends on the desired degree of labeling and reactant concentrations.
Buffer Amine-free buffers (e.g., PBS, Bicarbonate, HEPES)Avoid Tris, glycine, and other amine-containing buffers.
Solvent for PEG-NHS Anhydrous DMSO or DMFDissolve immediately before use; limit the final concentration in the reaction to <10%.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional): To stop the reaction, a quenching buffer such as Tris or glycine can be added to a final concentration of 20-50 mM.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 2: Quantification of PEGylation using TNBS Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to determine the degree of PEGylation by quantifying the number of remaining primary amines after conjugation.

  • Prepare a Standard Curve: Use the unconjugated protein to create a standard curve of known concentrations.

  • React with TNBS: In a 96-well plate, add a sample of the PEGylated protein and the standards. Add the TNBS reagent and a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).

  • Incubate: Incubate the plate at 37°C for 1-2 hours.

  • Measure Absorbance: Read the absorbance at approximately 335-420 nm.

  • Calculate Degree of PEGylation: Compare the absorbance of the PEGylated protein to the standard curve to determine the concentration of free amines. The degree of PEGylation can be calculated by the following formula:

    Degree of PEGylation (%) = [1 - (Free amines in PEGylated protein / Free amines in unconjugated protein)] x 100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add PEG-NHS to Protein (10-50x Molar Excess) prep_protein->mix prep_peg Prepare Fresh m-PEG7-NHS in Anhydrous DMSO/DMF prep_peg->mix incubate Incubate (30-60 min @ RT or 2h @ 4°C) mix->incubate Gently Mix quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify If not quenching quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

reaction_pathway reactant1 m-PEG7-O-(C=O)-NHS (this compound) intermediate Tetrahedral Intermediate reactant1->intermediate hydrolysis_product m-PEG7-O-COOH (Inactive Carboxylic Acid) reactant1->hydrolysis_product reactant2 R-NH₂ (Primary Amine) reactant2->intermediate + product1 m-PEG7-O-(C=O)-NH-R (Stable Amide Bond) intermediate->product1 - NHS product2 NHS (N-hydroxysuccinimide) hydrolysis_reactant H₂O hydrolysis_reactant->hydrolysis_product + pathway_label Nucleophilic Attack (pH 7.2-8.5) hydrolysis_label Hydrolysis (Competing Reaction)

Caption: Reaction of this compound with a primary amine.

References

impact of temperature on m-PEG7-NHS ester reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with a primary amine?

The optimal temperature for an this compound reaction is a balance between reaction kinetics and the stability of the NHS ester. Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C for 2 hours to overnight.[1][2][3][4][5] Room temperature reactions are faster, but the competing hydrolysis of the NHS ester is also accelerated. Performing the reaction at 4°C can increase the yield by minimizing hydrolysis, although the reaction will proceed more slowly.

Q2: How does temperature affect the stability of the this compound in solution?

Temperature significantly impacts the rate of hydrolysis, a competing reaction where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis increases with both temperature and pH. For instance, the half-life of a typical NHS ester at pH 7.0 and 0°C is 4 to 5 hours, but this decreases to just 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to prepare solutions of this compound immediately before use and avoid storing them, especially at room temperature.

Q3: What is the optimal pH for the conjugation reaction?

The ideal pH for NHS ester conjugation reactions is between 7.2 and 8.5. This pH range ensures that a sufficient concentration of the primary amine on the target molecule is deprotonated and nucleophilic, while keeping the rate of NHS ester hydrolysis manageable. At a lower pH, the amine group will be protonated and less reactive. At a higher pH (above 8.5), hydrolysis of the NHS ester becomes significantly faster, which can lower the overall yield of the desired conjugate.

Q4: Which buffers should I use for the this compound reaction?

It is critical to use a buffer that does not contain primary amines. Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. These amine-containing buffers can, however, be used to quench the reaction.

Q5: My this compound is not dissolving well. What should I do?

This compound is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is recommended to first dissolve the ester in a small amount of anhydrous DMSO or DMF and then add this stock solution to your aqueous reaction mixture. The final concentration of the organic solvent in the reaction should typically not exceed 10% to avoid denaturation of protein targets.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound: The ester has degraded due to moisture or improper storage.Ensure the this compound is stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and do not store it.
Suboptimal pH: The reaction buffer pH is too low, leading to protonated, unreactive amines.Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.
Competing amines in buffer: The buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.
Dilute protein solution: The rate of hydrolysis is a more significant competitor in dilute protein solutions.If possible, increase the concentration of your protein to favor the desired conjugation reaction.
Precipitation of Conjugate Hydrophobicity: The conjugated molecule may be hydrophobic, leading to decreased solubility of the final product.The PEG spacer in this compound is hydrophilic and generally increases the solubility of the conjugate. If precipitation still occurs, consider optimizing buffer conditions or using a different PEG linker.
Inconsistent Results Variable reaction time or temperature: Lack of consistency in incubation parameters.Standardize the reaction time and temperature for all experiments. For better control and to minimize hydrolysis, consider performing the reaction at 4°C.
Purity of this compound: The purity of the reagent may vary.Ensure you are using a high-purity reagent. Note that NHS esters can degrade over time.

Quantitative Data

The efficiency of the this compound reaction is critically dependent on the stability of the ester, which is primarily affected by pH and temperature. The following table summarizes the half-life of NHS esters under various conditions, illustrating the impact of these parameters on the competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.025~125-210 minutes
8.525~130-180 minutes
8.6410 minutes
9.025~110-125 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5.

  • Protein Solution Preparation: Dissolve your protein in the prepared buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the amine-free reaction buffer via dialysis or desalting.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Gently mix the solution immediately.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct by dialysis or gel filtration (desalting column).

Protocol for Monitoring NHS Ester Hydrolysis

The hydrolysis of the this compound can be monitored by measuring the increase in UV absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.

  • Prepare a solution of the this compound in an amine-free buffer at the desired pH and temperature.

  • Immediately measure the absorbance of the solution at 260 nm using a spectrophotometer.

  • Continue to measure the absorbance at regular time intervals.

  • The rate of hydrolysis can be determined by the rate of increase in absorbance at 260 nm.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction mPEG7_NHS This compound Conjugate Stable Amide Bond (m-PEG7-NH-R) mPEG7_NHS->Conjugate Amidation Hydrolyzed_PEG Hydrolyzed m-PEG7 (Inactive) mPEG7_NHS->Hydrolyzed_PEG Hydrolysis Target_Amine Primary Amine (R-NH2) Target_Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Water Water (H2O) Water->Hydrolyzed_PEG Hydrolyzed_PEG->NHS

Caption: Reaction pathway for this compound conjugation.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_pH Is pH between 7.2 and 8.5? start->check_pH check_buffer Is buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent Was NHS ester fresh? check_buffer->check_reagent Yes change_buffer Use PBS, Borate, or Carbonate buffer check_buffer->change_buffer No check_temp Reaction Temperature? check_reagent->check_temp Yes use_fresh_reagent Prepare fresh NHS ester solution check_reagent->use_fresh_reagent No optimize_temp Consider reacting at 4°C to reduce hydrolysis check_temp->optimize_temp Room Temp success Problem Resolved check_temp->success 4°C adjust_pH->check_buffer change_buffer->check_reagent use_fresh_reagent->check_temp optimize_temp->success

Caption: Troubleshooting workflow for low this compound reaction yield.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG7-NHS ester from reaction mixtures. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification of PEGylated products.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: The presence of unreacted this compound can lead to several issues. It can interfere with downstream analytical techniques, making it difficult to accurately characterize the PEGylated product.[] Furthermore, in a therapeutic context, residual unreacted PEG reagents could potentially be immunogenic or cause undesired side effects.[2] Finally, the unreacted NHS ester can hydrolyze, lowering the pH of the solution and potentially affecting the stability of the PEGylated molecule.[3]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most prevalent and effective methods for removing small molecules like unreacted this compound from larger, PEGylated products are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC) or Gel Filtration, and Tangential Flow Filtration (TFF).[4][5]

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on several factors, including the sample volume, the size difference between your PEGylated product and the unreacted PEG-NHS ester, the required purity, and the available equipment. Dialysis is simple and suitable for small to medium sample volumes. SEC provides high resolution and is excellent for both purification and analysis. TFF is highly efficient for larger sample volumes and is readily scalable for manufacturing processes.

Q4: Can I use other chromatography techniques like ion-exchange or hydrophobic interaction chromatography?

A4: While ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) are powerful techniques for protein purification, they are generally less effective for removing unreacted PEG-NHS ester. These methods separate molecules based on charge and hydrophobicity, respectively. Since the addition of a neutral and hydrophilic PEG chain can shield the surface charges of a protein, IEX can be used to separate PEGylated species with different numbers of attached PEG chains but is not ideal for removing the unreacted PEG linker itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unreacted this compound detected in the final product after purification. Incomplete separation: The chosen purification method may not be optimal for the size of your product and the unreacted PEG.Optimize the purification method: For dialysis, ensure a sufficient number of buffer changes and an adequate dialysis time. For SEC, select a resin with an appropriate fractionation range to ensure good separation between your product and the smaller unreacted PEG. For TFF, ensure the membrane molecular weight cut-off (MWCO) is appropriate.
Sample overload: Too much sample was loaded onto the SEC column, leading to poor resolution.Reduce the sample volume: For optimal resolution in SEC, the sample volume should typically be between 0.5% and 2% of the total column volume.
Membrane fouling (TFF): The membrane may be clogged, reducing its efficiency.Clean or replace the membrane: Follow the manufacturer's instructions for cleaning the TFF membrane. If cleaning is ineffective, replace the membrane.
Low yield of the PEGylated product after purification. Product loss during dialysis: The dialysis membrane may have a pore size that is too large, leading to the loss of your PEGylated product.Select a membrane with a smaller MWCO: Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your PEGylated product.
Non-specific binding to the SEC resin: The PEGylated product may be interacting with the chromatography resin.Change the buffer composition: Adjusting the salt concentration or pH of the mobile phase can help to reduce non-specific binding.
Product aggregation: The purification process may be causing the PEGylated product to aggregate and precipitate.Optimize buffer conditions: Ensure the buffer used throughout the purification process is optimal for the stability of your PEGylated product. Consider adding stabilizing excipients if necessary.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Dialysis

This protocol is suitable for removing small molecules from samples typically ranging from 0.1 mL to 30 mL.

Materials:

  • Sample containing the PEGylated product and unreacted this compound.

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of the PEGylated product.

  • Dialysis buffer (e.g., PBS), at a volume 200-500 times greater than the sample volume.

  • Stir plate and stir bar.

  • Beaker or container large enough to hold the dialysis buffer and the sample.

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or soaking the membrane in the dialysis buffer.

  • Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Securely close the tubing or cassette.

  • Place the sealed dialysis unit into the container with the dialysis buffer.

  • Begin gentle stirring of the buffer.

  • Dialyze for 2-4 hours at room temperature or 4°C.

  • Change the dialysis buffer. For efficient removal, at least two to three buffer changes are recommended.

  • Continue dialysis for another 2-4 hours or overnight at 4°C after the final buffer change.

  • Carefully remove the dialysis unit from the buffer and recover the purified sample.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on their size. It is effective for removing small molecules like unreacted PEG-NHS esters.

Materials:

  • Sample containing the PEGylated product and unreacted this compound.

  • SEC column packed with a resin appropriate for the size of the molecules being separated.

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile phase (e.g., PBS).

  • Collection tubes.

Methodology:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Centrifuge the sample to remove any precipitates.

  • Load the clarified sample onto the column. The sample volume should ideally be 0.5-2% of the column volume for high-resolution separation.

  • Start the isocratic elution with the mobile phase at a flow rate recommended by the column manufacturer.

  • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • The larger PEGylated product will elute first, followed by the smaller unreacted this compound.

  • Collect fractions corresponding to the peak of the PEGylated product.

  • Analyze the collected fractions for purity and concentration.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for concentrating and desalting samples, making it ideal for removing small molecules.

Materials:

  • Sample containing the PEGylated product and unreacted this compound.

  • TFF system with a pump, reservoir, and a membrane cassette with an appropriate MWCO.

  • Diafiltration buffer (e.g., PBS).

Methodology:

  • Assemble the TFF system according to the manufacturer's instructions.

  • Flush the system with water and then equilibrate with the diafiltration buffer.

  • Load the sample into the reservoir.

  • Begin recirculating the sample through the system at the recommended flow rate and transmembrane pressure (TMP).

  • Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. A common practice is to perform 5-10 diavolumes to ensure complete removal of the small molecules.

  • Once the diafiltration is complete, the sample can be concentrated to the desired volume by continuing the filtration without adding more buffer.

  • Recover the purified, concentrated sample from the reservoir.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted this compound

Parameter Dialysis Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane.Separation based on hydrodynamic radius.Convective transport through a semi-permeable membrane.
Typical Sample Volume 0.1 mL - 100 mL0.1 mL - 5 mL (analytical), >5 mL (preparative)10 mL - thousands of liters
Processing Time Slow (hours to days)Fast (minutes to hours)Fast (minutes to hours)
Resolution LowHighModerate
Scalability LimitedPossible, but can be costlyHighly scalable
Key Advantage Simple, requires minimal equipment.High purity, can be used for analysis.Fast, efficient for large volumes, and scalable.
Key Disadvantage Time-consuming, potential for sample dilution.Can be expensive, potential for sample dilution.Requires specialized equipment, potential for membrane fouling.

Visualizations

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery prep_membrane Prepare Dialysis Membrane load_sample Load Sample into Dialysis Unit prep_membrane->load_sample place_in_buffer Place in Dialysis Buffer load_sample->place_in_buffer stir Gentle Stirring place_in_buffer->stir change_buffer Change Buffer (2-3 times) stir->change_buffer 2-4 hours change_buffer->stir recover_sample Recover Purified Sample change_buffer->recover_sample After final change and dialysis

Caption: Workflow for removing unreacted this compound using dialysis.

experimental_workflow_sec cluster_prep Preparation cluster_chromatography Chromatography cluster_collection Collection & Analysis equilibrate Equilibrate SEC Column prep_sample Prepare Sample (Centrifuge) equilibrate->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Isocratic Elution load_sample->elute monitor Monitor Elution (UV 280 nm) elute->monitor collect_fractions Collect Fractions monitor->collect_fractions analyze Analyze Purity collect_fractions->analyze

Caption: Workflow for purification via Size Exclusion Chromatography (SEC).

experimental_workflow_tff cluster_setup System Setup cluster_filtration Filtration Process cluster_recovery Recovery assemble Assemble TFF System equilibrate Equilibrate with Buffer assemble->equilibrate load_sample Load Sample equilibrate->load_sample diafiltrate Diafiltration (5-10 Diavolumes) load_sample->diafiltrate concentrate Concentrate Sample (Optional) diafiltrate->concentrate recover_sample Recover Purified, Concentrated Sample concentrate->recover_sample

Caption: Workflow for purification using Tangential Flow Filtration (TFF).

References

strategies to minimize aggregation of protein-PEG conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Protein-PEG Conjugation. This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to minimize the aggregation of protein-PEG conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation process, leading to aggregation.

Problem / Symptom Possible Cause Recommended Solution
High aggregation detected immediately after the reaction. 1. Suboptimal pH: The reaction pH may be outside the optimal range for protein stability (typically 6.5-7.5 for thiol reactions, but protein-dependent).[1] An incorrect pH can alter the protein's surface charge, reducing electrostatic repulsion and promoting aggregation.[1]1. Optimize pH: Perform small-scale reactions across a pH range (e.g., 6.0, 7.0, 7.4, 8.0) to find the optimal value for your specific protein.[2] Use buffers that do not contain primary amines, such as phosphate, HEPES, or sodium acetate.[3]
2. High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions and aggregation.[2]2. Reduce Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
3. Excessive Molar Ratio of PEG: A high molar excess of the PEG reagent can lead to over-conjugation, conformational changes, and subsequent aggregation.3. Titrate Molar Ratio: Evaluate a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the ideal balance between conjugation efficiency and aggregation.
4. High Reaction Temperature: Elevated temperatures can accelerate aggregation and potentially denature the protein.4. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down both the conjugation and aggregation processes.
Precipitate is visible in the reaction tube. 1. Severe Aggregation: The protein has significantly aggregated and fallen out of solution.1. Incorporate Stabilizing Excipients: Add stabilizers to the reaction buffer. Common options include sugars (sucrose), amino acids (arginine), or non-ionic surfactants (Polysorbate 20).
2. Buffer Incompatibility: The chosen buffer system may not be suitable for the protein, leading to instability.2. Screen Different Buffers: Test alternative buffer systems known to be compatible with your protein class. Ensure the buffer itself does not participate in the reaction (e.g., avoid Tris buffer in amine-reactive PEGylation).
Aggregation increases during purification or storage. 1. Purification Method Stress: The purification process (e.g., chromatography) may be inducing stress on the conjugate.1. Optimize Purification Conditions: Ensure the purification buffer is optimal for the conjugate's stability. Consider using a gentler purification method if possible.
2. Inadequate Formulation: The final storage buffer lacks components to maintain the conjugate's stability.2. Develop a Stable Formulation: Add excipients like sugars (sucrose, trehalose) or surfactants to the final storage buffer to prevent long-term aggregation.
Inconsistent results between batches. 1. Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of bifunctional PEG in a monofunctional reagent, can cause cross-linking.1. Verify Reagent Quality: Use high-quality PEG reagents from a reputable supplier. If cross-linking is suspected, analyze the reagent's purity.
2. Pre-existing Aggregates: The initial protein stock may contain aggregates that seed further aggregation during PEGylation.2. Ensure Monomeric Protein: Purify the starting protein using size-exclusion chromatography (SEC) immediately before PEGylation to remove any pre-existing aggregates.
Quantitative Data on Reaction Parameters

The following table summarizes common starting points and ranges for optimizing your PEGylation reaction to minimize aggregation.

Parameter Typical Range for Optimization Rationale Reference
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce intermolecular interactions.
PEG:Protein Molar Ratio 1:1 to 20:1Finding the lowest effective ratio minimizes over-conjugation.
pH 6.0 - 8.0Optimizes protein stability and reaction specificity.
Temperature 4°C to Room Temperature (~25°C)Lower temperatures slow reaction rates, often reducing aggregation.
L-Arginine (Excipient) 50 - 100 mMSuppresses non-specific protein-protein interactions.
Sucrose (Excipient) 5 - 10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Polysorbate 20 (Excipient) 0.01 - 0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together, leading to large aggregates.

  • High Concentrations: High concentrations of protein or PEG increase the likelihood of intermolecular interactions.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions that promote aggregation.

  • Conformational Changes: The covalent attachment of PEG can disrupt the protein's native structure, leading to instability.

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How does the choice of PEGylation chemistry affect aggregation?

The chemistry used for PEGylation determines which amino acid residues are targeted and can influence the stability of the final conjugate.

  • Amine-reactive PEGylation (e.g., NHS esters): Targets lysine residues and the N-terminus. Over-conjugation can significantly alter the protein's surface charge and lead to aggregation.

  • Thiol-reactive PEGylation (e.g., maleimides): Targets cysteine residues. This is often more specific if free cysteines are limited, but can still cause aggregation if the modification destabilizes the protein structure.

  • Reductive Amination (e.g., PEG-aldehyde): Targets the N-terminus at a lower pH (around 5.0-6.5), which can offer more selective PEGylation and reduce aggregation compared to targeting multiple lysines at a higher pH.

Q3: Can PEG itself cause aggregation?

While PEG is generally hydrophilic and known to increase the solubility of conjugates, interactions between the PEG polymer and the protein surface can sometimes lead to conformational changes that promote aggregation. The length of the PEG chain can also influence these interactions. However, in many cases, PEGylation renders aggregates more soluble and slows the rate of aggregation compared to the unmodified protein.

Q4: What are the best analytical techniques to detect and quantify aggregation?

It is crucial to monitor aggregation throughout the process. The most common and powerful techniques are:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates are larger than the monomeric conjugate and will elute earlier from the column. This technique can quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates.

Q5: How can I ensure my starting protein is suitable for PEGylation?

The quality of the initial protein sample is critical. If the starting protein contains pre-existing aggregates, these can act as seeds for further aggregation during the PEGylation process. It is essential to use a highly pure, monomeric protein solution. This can be achieved by performing a final SEC purification step on the protein before initiating the conjugation reaction.

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

This protocol outlines a method for systematically testing different reaction parameters to identify optimal conditions that minimize aggregation.

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, and pH for a PEGylation reaction.

Materials:

  • Purified, monomeric protein stock solution (concentration determined by A280)

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-Maleimide)

  • Reaction Buffers: 100 mM Sodium Phosphate at pH 6.0, 7.0, and 8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 for NHS chemistry; 100 mM L-cysteine for maleimide chemistry)

  • Microcentrifuge tubes

Methodology:

  • Prepare Protein Dilutions: Prepare a series of protein dilutions in each reaction buffer to test different concentrations (e.g., 5 mg/mL, 2 mg/mL, 1 mg/mL).

  • Prepare PEG Stock: Dissolve the PEG reagent in the reaction buffer immediately before use to create a concentrated stock solution.

  • Set up Reactions: In separate microcentrifuge tubes, combine the protein solution with the PEG stock to achieve various molar ratios (e.g., 1:1, 5:1, 10:1 PEG:protein). Ensure the final volume is consistent across all reactions.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 2 hours). Mix gently during incubation. Do not vortex.

  • Quenching: Stop the reaction by adding the appropriate quenching buffer.

  • Analysis: Analyze each reaction mixture for aggregation using Size Exclusion Chromatography (SEC). Compare the percentage of monomer vs. aggregate across all conditions to identify the optimal parameter set.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomeric, dimeric, and high-molecular-weight aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of your protein and its conjugates

  • HPLC or FPLC system with a UV detector (280 nm)

  • Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 0.22 µm syringe filter (low protein binding)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any large, insoluble aggregates that could clog the column.

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated SEC column.

  • Data Acquisition: Record the UV absorbance at 280 nm as the sample elutes. Aggregates, having a larger hydrodynamic radius, will elute before the monomeric conjugate.

  • Data Analysis: Integrate the peak areas corresponding to the high-molecular-weight aggregates, dimers (if resolved), and the monomer. Calculate the percentage of each species relative to the total integrated area to determine the extent of aggregation.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and relationships in managing protein-PEG conjugate aggregation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: PEGylation Reaction cluster_analysis Phase 3: Analysis & Purification P1 Purify Protein (SEC) Ensure Monomeric Stock P3 Prepare Amine-Free Buffers P1->P3 P2 Characterize PEG Reagent (Purity, Functionality) P2->P3 R1 Small-Scale Optimization (pH, Temp, Ratio, Conc.) P3->R1 Start Reaction R2 Add Stabilizing Excipients (e.g., Arginine, Sucrose) R1->R2 R3 Scale-up Reaction Under Optimal Conditions R2->R3 A1 In-Process Analysis (SEC, DLS) R3->A1 Monitor Progress A2 Quench Reaction A1->A2 A3 Purify Conjugate (e.g., IEX, SEC) A2->A3 A4 Final Formulation with Stabilizers A3->A4 Goal Stable, Monomeric Protein-PEG Conjugate A4->Goal

Caption: Workflow for minimizing aggregation during protein PEGylation.

G Start High Aggregation Detected by SEC/DLS C1 Is Starting Protein Monomeric? Start->C1 S1 Purify Protein Stock via SEC Before Reaction C1->S1 No C2 Is PEG Reagent Quality Verified? C1->C2 Yes S1->C2 S2 Source High-Purity PEG (Monofunctional) C2->S2 No C3 Are Reaction Conditions Optimized? C2->C3 Yes S2->C3 S3 Systematically Vary: - Lower Protein Conc. - Lower PEG:Protein Ratio - Lower Temperature (4°C) - Screen pH (6.5-7.5) C3->S3 No C4 Are Stabilizers Used? C3->C4 Yes S3->C4 S4 Add Excipients: - Arginine (50-100mM) - Sucrose (5-10%) - Polysorbate 20 (0.01%) C4->S4 No End Aggregation Minimized C4->End Yes S4->End

Caption: Troubleshooting flowchart for aggregation issues.

G cluster_causes Root Causes of Aggregation cluster_strategies Mitigation Strategies Cause1 High Concentration Cause2 Suboptimal pH/Temp Cause3 Cross-Linking Cause4 Conformational Instability Strat1 Optimize Reaction Parameters Strat1->Cause1 Strat1->Cause2 Strat2 Use Stabilizing Excipients Strat2->Cause4 Strat3 Control Reagent Stoichiometry & Purity Strat3->Cause1 Strat3->Cause3 Strat4 Ensure High-Quality Starting Material Strat4->Cause4

Caption: Relationship between causes and mitigation strategies.

References

effect of buffer composition on m-PEG7-NHS ester stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to molecules containing primary amines (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable amide bond.[4][5] The hydrophilic PEG spacer increases the solubility of the modified molecule in aqueous media.

Q2: What is the primary factor affecting the stability of this compound in solution?

The primary factor affecting the stability of this compound in aqueous solutions is hydrolysis. The NHS ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive for conjugation. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q3: How does pH influence the stability and reactivity of this compound?

The pH of the reaction buffer is a critical parameter.

  • Optimal Reaction pH: The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and ester stability.

  • Low pH (<7.2): At lower pH, primary amines are predominantly protonated (-NH3+), making them poor nucleophiles and thus reducing the efficiency of the conjugation reaction.

  • High pH (>8.5): At higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to rapid inactivation of the reagent and a lower conjugation yield.

Q4: Which buffers are recommended for reactions with this compound?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers are commonly used for NHS ester reactions.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and should be avoided.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid preparing stock solutions for long-term storage in aqueous buffers. If hydrolysis is suspected, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Buffer Contains Primary Amines Ensure your buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your sample into a recommended buffer (e.g., PBS) before the reaction.
Inaccessible Amine Groups on the Target Molecule The primary amines on the target molecule may be sterically hindered. Consider altering the reaction conditions (e.g., pH, temperature) or using a PEGylation reagent with a longer spacer arm.
Low Reagent Concentration In dilute protein solutions, the competing hydrolysis reaction is more pronounced. If possible, increase the concentration of your target molecule (a concentration of at least 2 mg/mL is recommended for proteins) and/or increase the molar excess of the this compound.

Issue 2: Protein Aggregation or Precipitation After PEGylation

Possible Cause Recommended Solution
High Degree of PEGylation Over-modification of the protein can lead to changes in its physicochemical properties and cause aggregation. Reduce the molar excess of the this compound in the reaction to decrease the number of attached PEG chains.
Protein Instability in the Reaction Buffer The pH or other components of the reaction buffer may be causing your protein to become unstable. Screen different recommended buffers to find one that maintains the stability of your protein.
Cross-linking (if using a bifunctional PEG-NHS ester) This guide focuses on this compound (monofunctional). If you are using a bifunctional NHS ester, cross-linking can cause aggregation. Reduce the reagent-to-protein molar ratio.

Quantitative Data

The stability of the NHS ester is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze. The half-life is highly dependent on pH and temperature.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and is a good approximation for the stability of this compound.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion column)

Methodology:

  • Buffer Exchange: Ensure the protein is in a suitable amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage.

  • Calculate Reagent Amount: Determine the desired molar excess of this compound to the protein. A 5- to 20-fold molar excess is a common starting point.

  • Reaction: Add the calculated amount of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting or size-exclusion chromatography column.

Protocol 2: Assessing the Reactivity of this compound

This protocol is used to qualitatively determine if the this compound is still active. It is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, upon hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Initial Measurement: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. Immediately measure the absorbance at 260 nm (A_initial). This reading accounts for any NHS that has been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: To the cuvette, add a small volume of 0.5-1.0 N NaOH to rapidly and completely hydrolyze the remaining active NHS ester. Mix well.

  • Final Measurement: Immediately remeasure the absorbance at 260 nm (A_final).

  • Interpretation:

    • If A_final > A_initial , it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

    • If A_final ≈ A_initial , the NHS ester has likely been completely hydrolyzed and is no longer active.

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactants Reactants cluster_products Products mPEG_NHS This compound (Active Reagent) Hydrolyzed_PEG m-PEG7-Carboxylic Acid (Inactive) mPEG_NHS->Hydrolyzed_PEG Hydrolysis (Undesired Pathway) Conjugate m-PEG7-Amide Conjugate (Stable Product) mPEG_NHS->Conjugate Aminolysis (Desired Pathway) NHS_byproduct NHS byproduct mPEG_NHS->NHS_byproduct H2O Water (H₂O) Amine Primary Amine (R-NH₂) (Target Molecule)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low or No Labeling Efficiency Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer_Composition Is the buffer amine-free (e.g., no Tris or Glycine)? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent_Prep Was the this compound dissolved immediately before use? Check_Buffer_Composition->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer_Composition->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_Reagent_Prep->Check_Concentration Yes Use_Fresh_Reagent Use fresh this compound Check_Reagent_Prep->Use_Fresh_Reagent No Success Labeling Efficiency Improved Check_Concentration->Success Yes Increase_Concentration Increase reactant concentrations and/or molar excess of PEG Check_Concentration->Increase_Concentration No End Problem Persists: Consider steric hindrance or other target molecule issues Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer_Composition Use_Fresh_Reagent->Check_Reagent_Prep Increase_Concentration->Check_Concentration Increase_Concentration->End

Caption: Troubleshooting workflow for low labeling efficiency.

References

Validation & Comparative

A Researcher's Guide to Confirming Successful m-PEG7-NHS Ester Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in biotechnology and pharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. The use of reagents like m-PEG7-NHS ester, which forms a stable amide bond with primary amines, necessitates robust analytical methods to confirm successful conjugation. This guide provides a comparative analysis of the most common techniques used to verify the successful conjugation of this compound, supported by experimental data and detailed protocols.

The primary challenge in confirming PEGylation is to accurately determine the degree of PEGylation—the number of PEG molecules attached to the target molecule. This is a critical quality attribute that directly impacts the efficacy and safety of the resulting bioconjugate. This guide compares three principal analytical techniques: Mass Spectrometry, High-Performance Liquid Chromatography, and Gel Electrophoresis.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on several factors, including the required level of detail, the properties of the molecule being PEGylated, and available instrumentation. While each technique can confirm a shift in molecular weight or size indicative of conjugation, they offer different levels of precision, resolution, and information.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for the most common analytical techniques for confirming PEGylation.

FeatureMALDI-TOF Mass SpectrometryHigh-Performance Liquid Chromatography (HPLC)SDS-PAGE / Native PAGE
Primary Measurement Direct measurement of molecular massSeparation based on size (SEC) or hydrophobicity (RP-HPLC)Separation based on apparent molecular weight/size and charge
Information Provided Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment.[1][2]Quantification of unreacted protein, PEGylated species, and aggregates.[3][4]Visual confirmation of increased molecular weight.[5]
Resolution High; can resolve species differing by a single PEG unit.Moderate to high, depending on the column and conditions.Low to moderate; often shows broad bands for PEGylated proteins.
Sensitivity High (nanogram range).High, especially with sensitive detectors like Charged Aerosol Detection (CAD).Moderate (microgram range).
Throughput HighModerateHigh
Key Advantage Direct and precise mass determination.Robust, quantitative, and widely available.Simple, rapid, and requires basic equipment.
Key Limitation Can be challenging for very heterogeneous and large molecules.Indirectly measures PEGylation; resolution can be limited for small PEG chains.Prone to inaccuracies (e.g., smeared bands in SDS-PAGE); provides only apparent molecular weight.

Experimental Workflows and Logical Relationships

A general workflow for a PEGylation experiment and subsequent analysis involves several key steps, from the initial reaction to the final characterization of the conjugate.

cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Confirmation of Conjugation Reactant Protein/Molecule with Primary Amines Reaction Conjugation Reaction (pH 7-9) Reactant->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Analysis Analytical Techniques Purification->Analysis MALDI MALDI-TOF MS Analysis->MALDI Precise Mass HPLC HPLC (SEC/RP-HPLC) Analysis->HPLC Purity & Quantification PAGE SDS-PAGE / Native PAGE Analysis->PAGE Size Shift

Figure 1. General workflow for PEGylation and confirmation.

The logical relationship for choosing an analytical technique often depends on the stage of research and the specific questions being asked.

Start Need to Confirm PEGylation? Quick_Check Quick Visual Check? Start->Quick_Check Yes Quantitative Quantitative Analysis? Start->Quantitative No PAGE Use SDS-PAGE or Native PAGE Quick_Check->PAGE Precise_Mass Precise Mass & Distribution Needed? Quantitative->Precise_Mass HPLC Use HPLC Precise_Mass->HPLC No MALDI Use MALDI-TOF MS Precise_Mass->MALDI Yes

Figure 2. Decision tree for selecting a confirmation method.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of PEGylated proteins. The increase in mass corresponds to the number of attached PEG molecules.

  • Sample Preparation :

    • Prepare the PEGylated protein sample at a concentration of 1-10 µM in a suitable buffer (e.g., ammonium bicarbonate).

    • Prepare a matrix solution. For proteins, a common matrix is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).

  • Target Spotting :

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto a MALDI target plate.

    • Allow the spot to air dry completely at room temperature, facilitating co-crystallization.

  • Instrumental Analysis :

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.

    • Optimize laser power to achieve a good signal-to-noise ratio.

  • Data Analysis :

    • The resulting spectrum will show a series of peaks. The mass difference between the unmodified protein and the new peaks should correspond to the mass of the this compound (approximately 465.5 Da).

    • The distribution of peaks will indicate the heterogeneity of the PEGylation.

HPLC Protocol (Size-Exclusion Chromatography)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. PEGylation increases the hydrodynamic volume of a molecule, causing it to elute earlier from the SEC column.

  • System Preparation :

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as phosphate-buffered saline (pH 7.4).

  • Sample Injection :

    • Inject 10-20 µL of the PEGylation reaction mixture or purified conjugate (at a concentration of approximately 1 mg/mL) into the HPLC system.

  • Chromatographic Separation :

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm (for proteins) or a Charged Aerosol Detector (CAD) for molecules without a chromophore.

  • Data Analysis :

    • Compare the chromatogram of the PEGylated sample to that of the un-PEGylated starting material.

    • Successful conjugation will be indicated by a shift to an earlier retention time. The peak area can be used to quantify the extent of conjugation and the presence of any unreacted material or aggregates.

SDS-PAGE / Native PAGE Protocol

Polyacrylamide Gel Electrophoresis (PAGE) is a widely used technique to visualize the increase in molecular weight following PEGylation.

  • Gel Preparation :

    • Prepare or purchase a polyacrylamide gel with a suitable percentage to resolve the protein of interest and its PEGylated forms (e.g., 4-20% gradient gel).

  • Sample Preparation :

    • Mix the protein sample with an appropriate loading buffer. For SDS-PAGE, this buffer contains sodium dodecyl sulfate (SDS) and a reducing agent. For Native PAGE, a non-denaturing buffer is used.

    • Heat the SDS-PAGE samples at 95°C for 5 minutes. Do not heat Native PAGE samples.

  • Electrophoresis :

    • Load the samples and a molecular weight marker into the wells of the gel.

    • Run the gel in the appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization :

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Alternatively, for specific detection of PEG, a barium iodide stain can be used. A reverse staining method with zinc and imidazole salts has also been shown to be effective.

  • Data Analysis :

    • Compare the bands of the PEGylated sample to the un-PEGylated control.

    • A successful conjugation will result in a band shift to a higher apparent molecular weight. In SDS-PAGE, PEGylated proteins often migrate slower than expected and may appear as broad or smeared bands due to interactions between PEG and SDS. Native PAGE can provide better resolution by avoiding this interaction.

Conclusion

Confirming the successful conjugation of this compound is a critical step in the development of PEGylated therapeutics. MALDI-TOF MS offers the most direct and precise measurement of the degree of PEGylation. HPLC provides robust quantification of the reaction components, while PAGE techniques offer a rapid and accessible, albeit less precise, confirmation of conjugation. The selection of the most appropriate method will depend on the specific requirements of the analysis, with a combination of these techniques often providing the most comprehensive characterization of the PEGylated product.

References

Characterizing m-PEG7-NHS Ester Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of m-PEG7-NHS ester conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for their specific needs.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The this compound is a common reagent used for this purpose, reacting with primary amines on the target molecule to form a stable amide bond. Thorough characterization of the resulting conjugate is essential to determine the degree of PEGylation, identify conjugation sites, and quantify impurities. This guide explores the principles, advantages, and limitations of the most prevalent analytical techniques for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and the available instrumentation. The following table summarizes the key performance characteristics of each method.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight of the conjugate, degree of PEGylation, identification of conjugation sites.[1][2][3]High sensitivity and accuracy, provides detailed structural information.[3]Can be complex for heterogeneous PEG polymers, may require specialized instrumentation and expertise.[1]
HPLC (SEC, RPC, IEC) Separation and quantification of the conjugate, unreacted PEG, and unconjugated protein.Robust, reproducible, and widely available. Different modes offer versatile separation capabilities.Indirect method for determining the degree of PEGylation, resolution can be challenging for complex mixtures.
NMR Spectroscopy Confirmation of covalent bond formation, structural elucidation of the conjugate.Provides detailed structural information in solution, non-destructive.Lower sensitivity compared to MS, can be complex for large proteins, requires higher sample concentrations.
FTIR Spectroscopy Confirmation of functional group changes upon conjugation (e.g., disappearance of NHS ester, formation of amide bond).Rapid, simple, and non-destructive.Provides limited structural detail, not suitable for quantification of PEGylation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for the key analytical techniques.

Mass Spectrometry (LC-MS) for Intact Mass Analysis

This protocol is designed for the analysis of an intact PEGylated protein to determine the degree of PEGylation.

1. Sample Preparation:

  • A monoclonal antibody is conjugated with a 10-molar excess of m-dPEG®12-NHS ester for 1 hour at room temperature.

  • The reaction mixture is purified to remove excess unconjugated PEG reagents and buffer exchanged into 10mM ammonium acetate using a 50K MWCO centrifugal filter.

2. LC-MS Analysis:

  • The purified conjugate is analyzed using a reversed-phase LC/MS or native SEC/MS method.

  • For complex spectra from polydisperse PEGs, post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum.

3. Data Analysis:

  • The raw ESI mass spectra are deconvoluted to obtain the zero-charge mass spectrum.

  • The number of attached PEG molecules is determined by the mass shift from the unconjugated protein.

HPLC (Size-Exclusion Chromatography) for Purity Assessment

This protocol outlines the use of SEC-HPLC to separate and quantify the PEGylated conjugate from free PEG and unconjugated protein.

1. Instrumentation:

  • An HPLC system equipped with a size-exclusion column (e.g., Shodex Protein KW803 and KW804 in series) and a refractive index (RI) detector is used.

2. Chromatographic Conditions:

  • Mobile Phase: 20mM HEPES buffer, pH 6.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI).

3. Data Analysis:

  • The retention times of the conjugate, free PEG, and unconjugated protein are used for identification.

  • The peak areas are used for quantification. The method should be validated for linearity, accuracy, and precision.

NMR Spectroscopy for Structural Confirmation

This protocol describes the use of ¹H NMR to confirm the successful conjugation of the PEG moiety.

1. Sample Preparation:

  • The purified conjugate is lyophilized and dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Analysis:

  • A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3. Data Analysis:

  • The spectrum is analyzed for the disappearance of the characteristic signals of the NHS ester protons and the appearance of new signals corresponding to the amide linkage.

  • The characteristic repeating ethylene glycol unit signal of PEG at ~3.6 ppm is also observed.

FTIR Spectroscopy for Functional Group Analysis

This protocol uses FTIR to confirm the chemical changes occurring during the PEGylation reaction.

1. Sample Preparation:

  • The purified conjugate, as well as the starting materials (unconjugated protein and this compound), are prepared for analysis, typically as a thin film or in a KBr pellet.

2. FTIR Analysis:

  • FTIR spectra are recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

3. Data Analysis:

  • The spectra are compared to identify the disappearance of the characteristic peaks of the NHS ester (around 1809, 1781, and 1739 cm⁻¹) and the appearance of the amide I and amide II bands, confirming the formation of the amide bond. The strong C-O-C stretching vibration of the PEG backbone is expected around 1100 cm⁻¹.

Visualizing the Workflow

Diagrams can provide a clear overview of the experimental processes. The following are Graphviz (DOT language) scripts for generating such diagrams.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein (with primary amines) Reaction Reaction (pH 7-9) Protein->Reaction PEG_NHS This compound PEG_NHS->Reaction Conjugate_Mix Crude Conjugate Mixture Reaction->Conjugate_Mix Purification Purification (e.g., SEC, Dialysis) Conjugate_Mix->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate MS Mass Spectrometry Purified_Conjugate->MS HPLC HPLC Purified_Conjugate->HPLC NMR NMR Spectroscopy Purified_Conjugate->NMR FTIR FTIR Spectroscopy Purified_Conjugate->FTIR

Caption: General workflow for the synthesis and analysis of this compound conjugates.

analytical_techniques_comparison cluster_information Information Provided cluster_techniques Analytical Techniques Molecular_Weight Precise Molecular Weight & Degree of PEGylation Purity Purity & Quantification (Conjugate, Free PEG, Protein) Structure Structural Confirmation (Bond Formation) Functional_Group Functional Group Changes MS Mass Spectrometry MS->Molecular_Weight HPLC HPLC HPLC->Purity NMR NMR Spectroscopy NMR->Structure FTIR FTIR Spectroscopy FTIR->Functional_Group

Caption: Relationship between analytical techniques and the information they provide for conjugate characterization.

By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of their this compound conjugates, ensuring the development of well-characterized and high-quality biotherapeutics.

References

A Head-to-Head Comparison of m-PEG7-NHS Ester and Other Polyethylene Glycol (PEG) Linkers for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. The linker's length, flexibility, and chemical properties can significantly impact the stability, solubility, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of m-PEG7-NHS ester with other discrete PEG linkers of varying lengths, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and development applications.

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the physicochemical properties of biomolecules.[1] The methoxy-terminated (m-PEG) variants with an N-hydroxysuccinimide (NHS) ester reactive group are particularly popular for their ability to efficiently react with primary amines on proteins and peptides to form stable amide bonds.[2][3] The length of the PEG chain is a key parameter that can be tuned to optimize the performance of the resulting conjugate. While longer PEG chains (often in the kDa range) are known to significantly increase circulation half-life and reduce immunogenicity, shorter, discrete PEG linkers like this compound offer distinct advantages in applications where precise control over linker length and minimal steric hindrance are paramount.[4][5]

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker involves a trade-off between various performance metrics. This section provides a quantitative comparison of this compound and other discrete PEG linkers across key parameters.

Table 1: Impact of PEG Linker Length on Bioconjugation Efficiency and Hydrolytic Stability
PEG LinkerMolecular Weight ( g/mol )Typical Bioconjugation EfficiencyHydrolysis Half-life (pH 8.5)
m-PEG3-NHS ester273.29HighShorter
m-PEG4-NHS ester317.34HighShorter
This compound 449.48 High Moderate
m-PEG8-NHS ester493.53HighModerate
m-PEG11-NHS ester625.69HighLonger
m-PEG12-NHS ester669.74HighLonger
m-PEG24-NHS ester1182.34HighLongest

Note: The bioconjugation efficiency of NHS esters is generally high under optimal pH conditions (7.5-8.5). The hydrolysis half-life of the NHS ester is influenced by the PEG chain length, with longer chains potentially offering some protective effect against rapid hydrolysis. Specific quantitative data for direct comparison of hydrolysis rates of short, discrete m-PEG-NHS esters is limited in publicly available literature; the trend is based on general principles of NHS ester stability.

Table 2: Influence of PEG Linker Length on Physicochemical Properties
PropertyShorter PEG Linkers (e.g., m-PEG3, m-PEG4)Mid-length PEG Linkers (e.g., m-PEG7, m-PEG8)Longer PEG Linkers (e.g., m-PEG12, m-PEG24)
Solubility Enhancement ModerateGoodExcellent
Steric Hindrance LowModerateHigh
Prevention of Aggregation ModerateGoodExcellent

This table provides a qualitative comparison based on established principles of PEGylation. The degree of each property is directly related to the length of the PEG chain.

Table 3: Effect of PEG Linker Length on Pharmacokinetics and In Vitro Activity
ApplicationPEG Linker LengthObservationReference
Nanoparticle Vaccine2 kDa vs. 5 kDa vs. 10 kDa2k and 5k PEG linkers showed higher cellular uptake in bone marrow-derived dendritic cells (BMDCs) compared to 10k PEG.
Nanoparticle Cellular UptakePEG5 vs. PEG9 vs. PEG19Similar uptake behavior in cell monolayers for all PEG lengths.
Antibody-Drug ConjugatePEG4, PEG8, PEG12, PEG24Longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy.
Peptide-Drug ConjugateShort (SIA) vs. Long (SM(PEG)24)Both the shortest and longest linkers elicited lower antibody responses compared to mid-length linkers.

This table presents data from various studies, which may not be directly comparable due to differences in the conjugated molecules and experimental systems. However, it illustrates the general trends observed with varying PEG linker lengths.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers.

Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester

This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG-NHS ester (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of the m-PEG-NHS ester in anhydrous DMSO or DMF.

  • Add the m-PEG-NHS ester solution to the protein solution at a 10- to 50-fold molar excess. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the PEGylated protein using an SEC column to remove unreacted PEG linker and other small molecules.

  • Analyze the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Comparative Analysis of Cellular Uptake of PEGylated Nanoparticles

This protocol outlines a method to compare the cellular uptake of nanoparticles functionalized with different length PEG linkers.

Materials:

  • Nanoparticles functionalized with m-PEG-NHS esters of different lengths (e.g., m-PEG4, m-PEG7, m-PEG12)

  • Cancer cell line (e.g., breast or prostate cancer cells)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles or a fluorescent dye for detection

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the cancer cells in 24-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the differently PEGylated nanoparticles in cell culture medium.

  • Remove the medium from the cells and add the nanoparticle solutions.

  • Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Lyse the cells or detach them for analysis.

  • Quantify the cellular uptake of nanoparticles using a flow cytometer to measure the mean fluorescence intensity or by imaging with a fluorescence microscope.

Visualizing Key Concepts in PEGylation

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis Protein Solution Protein Solution Reaction Mixture Reaction Mixture Protein Solution->Reaction Mixture PEG-NHS Ester Solution PEG-NHS Ester Solution PEG-NHS Ester Solution->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Quenching Quenching Incubation->Quenching Purification (SEC) Purification (SEC) Quenching->Purification (SEC) Characterization Characterization Purification (SEC)->Characterization Final Product Final Product Characterization->Final Product

A generalized workflow for protein PEGylation.

steric_hindrance cluster_short Short PEG Linker (e.g., m-PEG7) cluster_long Long PEG Linker Receptor Receptor Ligand_short Ligand Receptor->Ligand_short Binding Receptor2 Receptor Ligand_long Ligand Receptor2->Ligand_long Hindered Binding PEG_chain Long PEG Chain

Effect of PEG linker length on steric hindrance.

drug_delivery_pathway PEGylated Drug PEGylated Drug Receptor Receptor PEGylated Drug->Receptor Binding Cell Membrane Cell Membrane Endocytosis Endocytosis Receptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release e.g., pH change Cellular Target Cellular Target Drug Release->Cellular Target Therapeutic Effect Therapeutic Effect Cellular Target->Therapeutic Effect

Simplified pathway of a PEGylated drug.

Conclusion

The choice of a PEG linker is a critical parameter in the design of bioconjugates and drug delivery systems. While longer PEG chains offer significant advantages in terms of extending circulation half-life and reducing immunogenicity, shorter, discrete PEG linkers like this compound provide a valuable tool for applications requiring precise control over linker length, minimal steric hindrance, and a balance between hydrophilicity and molecular size. The experimental data, though not always directly comparing a comprehensive set of short, discrete PEG linkers, suggests that an optimal PEG length is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome. Therefore, a systematic evaluation of a range of PEG linker lengths, including this compound, is crucial for the rational design of effective and safe bioconjugates. The provided protocols and diagrams serve as a guide for researchers to conduct such comparative studies and make informed decisions in their drug development endeavors.

References

A Head-to-Head Comparison: The Advantages of m-PEG7-NHS Ester Over SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and safety profile. This guide provides a comprehensive comparison of two widely used crosslinker types: the hydrophilic m-PEG7-NHS ester and the more hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their distinct impacts on key biophysical and pharmacological properties, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions for their specific applications.

Executive Summary of Key Differences

The fundamental difference between this compound and SMCC lies in the nature of their spacer arms. The this compound incorporates a discrete polyethylene glycol (PEG) chain, which imparts significant hydrophilicity to the linker. In contrast, SMCC possesses a cyclohexane-based spacer, rendering it more hydrophobic. This structural divergence leads to significant differences in the performance of the resulting bioconjugates.

FeatureThis compoundSMCC Crosslinker
Hydrophilicity HighLow
Solubility of Conjugate Increased, reduced aggregationCan lead to aggregation, especially with hydrophobic payloads
Achievable Drug-to-Antibody Ratio (DAR) Higher DARs are often achievable without significant aggregation.[1][2]Limited DAR to mitigate the risk of aggregation and maintain solubility.[2]
In Vivo Half-Life Can be significantly extended.[3][4]Generally results in a shorter half-life compared to PEGylated counterparts.
Immunogenicity Generally low due to the shielding effect of the PEG chain.The constrained linker structure can be immunogenic.
Plasma Stability HighHigh (non-cleavable thioether bond)
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and reduced aggregation.Hydrophobicity can potentially lead to increased off-target uptake and toxicity.

In-Depth Performance Comparison

Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates the profound impact of PEGylation on the pharmacokinetic profile of bioconjugates. A study comparing an affibody conjugated to the cytotoxic drug MMAE via either an SMCC linker or PEG linkers of varying lengths provided compelling evidence of this advantage. The inclusion of a PEG linker led to a significant extension of the conjugate's in vivo half-life.

LinkerHalf-Life Extension (compared to SMCC)
SMCC-
4kDa PEG2.5-fold
10kDa PEG11.2-fold

This extended circulation time, a direct result of the increased hydrodynamic radius conferred by the PEG chain, can lead to enhanced tumor accumulation and, consequently, improved in vivo efficacy.

Solubility, Aggregation, and Drug-to-Antibody Ratio (DAR)

A critical challenge in the development of ADCs is the propensity of hydrophobic drug-linker combinations to induce aggregation. This is particularly problematic with hydrophobic linkers like SMCC, as aggregation can lead to rapid clearance from circulation, reduced efficacy, and potential immunogenicity.

The hydrophilic nature of the this compound's PEG spacer helps to mitigate this issue by increasing the overall water solubility of the ADC. This allows for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising their physical stability. The ability to attach a greater number of drug molecules to a single antibody can significantly enhance the potency of the therapeutic.

Immunogenicity

The immune system can recognize and mount a response against non-human components of a therapeutic, including the linker. Studies have shown that the constrained, rigid structure of the SMCC linker can induce linker-specific antibody responses. The flexible and hydrophilic PEG chain of the this compound, on the other hand, is generally considered to be of low immunogenicity and can shield the conjugate from immune recognition.

Reaction Mechanisms and Experimental Workflows

Both this compound and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine residues in proteins), while the maleimide group reacts with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues).

cluster_0 This compound Reaction cluster_1 SMCC Two-Step Reaction Protein-NH2_PEG Protein-NH₂ Conjugate_PEG Protein-NH-CO-PEG7-OMe Protein-NH2_PEG->Conjugate_PEG Amide Bond Formation mPEG7NHS This compound mPEG7NHS->Conjugate_PEG NHS_byproduct_PEG NHS Protein-NH2_SMCC Protein-NH₂ Activated_Protein Protein-Maleimide Protein-NH2_SMCC->Activated_Protein Step 1: Activation SMCC SMCC SMCC->Activated_Protein NHS_byproduct_SMCC NHS ADC Protein-Drug Conjugate (ADC) Activated_Protein->ADC Step 2: Conjugation Drug-SH Drug-SH Drug-SH->ADC

Figure 1. Reaction schemes for this compound and SMCC.

The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate using either this compound (assuming a payload with a thiol group and an antibody with available amines) or SMCC.

cluster_mPEG This compound Workflow cluster_SMCC SMCC Workflow mAb_PEG Antibody (mAb) Solution reaction_PEG Conjugation Reaction (mAb + Linker + Payload) mAb_PEG->reaction_PEG payload_PEG Thiol-containing Payload payload_PEG->reaction_PEG linker_PEG This compound linker_PEG->reaction_PEG purification_PEG Purification (e.g., SEC) reaction_PEG->purification_PEG analysis_PEG Characterization (DAR, etc.) purification_PEG->analysis_PEG mAb_SMCC Antibody (mAb) Solution activation Step 1: Antibody Activation (mAb + SMCC) mAb_SMCC->activation linker_SMCC SMCC linker_SMCC->activation desalting Removal of Excess SMCC activation->desalting conjugation Step 2: Conjugation (Activated mAb + Payload) desalting->conjugation payload_SMCC Thiol-containing Payload payload_SMCC->conjugation purification_SMCC Purification (e.g., SEC) conjugation->purification_SMCC analysis_SMCC Characterization (DAR, etc.) purification_SMCC->analysis_SMCC

Figure 2. Comparative experimental workflows.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using m-PEG-NHS Ester (One-Step)

This protocol assumes the payload is pre-functionalized with a thiol group and the m-PEG-NHS ester will react with lysine residues on the antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (dissolved in anhydrous DMSO immediately before use)

  • Thiol-containing payload

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Reagent (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 2-10 mg/mL in Reaction Buffer.

  • Reaction Mixture: Add a 5-20 fold molar excess of the this compound solution to the antibody solution with gentle mixing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Payload Addition: Add the thiol-containing payload to the reaction mixture. The molar ratio of payload to antibody will depend on the desired DAR and should be optimized.

  • Second Incubation: Incubate for an additional 1-2 hours at room temperature.

  • Quenching: Add the Quenching Reagent to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the resulting ADC using an appropriate SEC column to remove unreacted linker, payload, and quenching reagent.

  • Characterization: Analyze the purified ADC to determine the DAR, purity, and extent of aggregation.

Protocol 2: Antibody-Drug Conjugation using SMCC (Two-Step)

This protocol involves the activation of the antibody with SMCC, followed by conjugation to a thiol-containing payload.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in anhydrous DMSO immediately before use)

  • Thiol-containing payload

  • Activation Buffer (e.g., PBS, pH 7.2-7.5)

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.0)

  • Desalting column

  • Purification column (e.g., SEC)

Procedure:

  • Antibody Activation:

    • Prepare the antibody solution to a final concentration of 2-10 mg/mL in Activation Buffer.

    • Add a 10-20 fold molar excess of the SMCC solution to the antibody solution with gentle mixing.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Immediately following incubation, remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the quenching of the thiol-containing payload.

  • Conjugation:

    • Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the payload over the available maleimide groups is recommended.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the resulting ADC using an appropriate SEC column.

  • Characterization: Analyze the purified ADC to determine the DAR, purity, and extent of aggregation.

Conclusion

The selection between this compound and SMCC crosslinkers is a critical decision that should be guided by the specific goals of the bioconjugation project. While SMCC is a well-established and effective crosslinker for creating stable bioconjugates, its inherent hydrophobicity can present challenges, particularly in the context of developing ADCs with hydrophobic payloads.

The hydrophilic this compound offers a compelling set of advantages that directly address these challenges. Its ability to improve the solubility and stability of the resulting conjugate, enable higher drug loading, extend in vivo half-life, and potentially reduce immunogenicity makes it a superior choice for the development of next-generation bioconjugates with an enhanced therapeutic index. For researchers aiming to optimize the pharmaceutical properties and in vivo performance of their biomolecules, the use of PEGylated linkers such as this compound represents a significant step forward.

References

A Head-to-Head Comparison of m-PEG7-NHS Ester and Sulfo-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing therapeutics, and creating diagnostic tools. The choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of two widely used amine-reactive labeling reagents: m-PEG7-NHS ester and sulfo-NHS ester, supported by a summary of performance data and detailed experimental protocols.

At the forefront of bioconjugation, N-hydroxysuccinimide (NHS) esters are prized for their ability to efficiently react with primary amines on proteins, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1][2] This guide focuses on a comparative analysis of two popular classes of NHS esters: a PEGylated version, this compound, and a sulfonated version, sulfo-NHS ester.

The key distinction lies in their appended functional groups. The this compound incorporates a seven-unit polyethylene glycol (PEG) spacer. This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation half-life of the labeled protein.[3][4] In contrast, the sulfo-NHS ester features a sulfonate group, which significantly increases the reagent's water solubility and renders it impermeable to cell membranes, making it ideal for labeling cell surface proteins.[5]

Performance Comparison: this compound vs. Sulfo-NHS Ester

While direct, side-by-side comparative studies are limited, the following table summarizes the expected performance characteristics based on the properties of each reagent class.

FeatureThis compoundSulfo-NHS Ester
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers after initial dissolution in an organic solvent. The PEG chain enhances the solubility of the final conjugate.Highly soluble in aqueous buffers, eliminating the need for organic solvents in the reaction mixture.
Labeling Efficiency High, dependent on reaction conditions such as pH and reagent concentration. Typically, a 20-fold molar excess results in the labeling of 4-6 linkers per antibody.High, with the efficiency of carbodiimide-mediated coupling greatly enhanced in its presence. Label incorporation of approximately 50% is typical with a 10:1 challenge ratio for an IgG.
Effect on Protein Can increase hydrodynamic size, potentially extending serum half-life. May offer protection from proteolysis. Can sometimes lead to a slight decrease in biological activity due to steric hindrance.Minimal impact on protein size and function beyond the labeling site. The hydrophilic nature can help maintain the solubility of the labeled protein.
Cellular Permeability Permeable to cell membranes, allowing for intracellular labeling.Impermeable to cell membranes, making it ideal for labeling cell surface proteins.
Stability of Reagent Moisture-sensitive; should be stored at -20°C with a desiccant and dissolved immediately before use.More stable in aqueous solution compared to non-sulfonated NHS esters, but still susceptible to hydrolysis, especially at higher pH.
Applications Drug delivery, improving pharmacokinetic properties of therapeutic proteins, intracellular protein tracking.Labeling of cell surface proteins, antibody-drug conjugation, immobilization of proteins on surfaces.

Experimental Protocols

The following are detailed protocols for protein labeling using this compound and sulfo-NHS ester. These protocols are general and may require optimization for specific proteins and applications.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the PEG linker is attached to a fluorescent dye.

  • Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by a suitable method, such as UV-Vis spectrophotometry if the PEG is attached to a dye, or mass spectrometry.

Protocol 2: Protein Labeling with Sulfo-NHS Ester

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS ester

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the sulfo-NHS ester directly in the reaction buffer to the desired concentration (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the freshly prepared sulfo-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, the labeling reaction, and a typical experimental workflow.

Chemical Structures cluster_mPEG7 This compound cluster_SulfoNHS Sulfo-NHS Ester mPEG7 This compound mPEG7_struct CH3O-(CH2CH2O)7-CO-O-N(COCH2)2 SulfoNHS Sulfo-NHS Ester SulfoNHS_struct R-CO-O-N(SO3Na)(COCH2)2

Caption: Chemical structures of this compound and a generic sulfo-NHS ester.

Protein Labeling Reaction Protein Protein-NH2 (Primary Amine) LabeledProtein Protein-NH-CO-R (Stable Amide Bond) Protein->LabeledProtein + R-NHS Ester NHSEster R-NHS Ester (m-PEG7 or Sulfo) NHSEster->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) LabeledProtein->NHS releases Experimental Workflow start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein reaction Incubate Protein and NHS Ester prep_protein->reaction prep_reagent Prepare NHS Ester (m-PEG7 or Sulfo) prep_reagent->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify characterize Characterize Conjugate (DOL, Activity) purify->characterize end End characterize->end

References

A Comparative Guide to Assessing the Biological Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Polyethylene Glycol (PEG)-modified proteins with their unmodified counterparts and emerging alternatives. It includes supporting experimental data, detailed protocols for key bioactivity assays, and visualizations to clarify complex biological processes and workflows.

Introduction to Protein PEGylation

PEGylation is a widely utilized biopharmaceutical technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein. This modification can enhance the therapeutic properties of the protein by increasing its hydrodynamic size, which in turn extends its plasma half-life, improves stability, and increases solubility. However, a potential drawback of PEGylation is a reduction in the protein's biological activity due to steric hindrance, where the PEG chain may obstruct the protein's active site or receptor-binding domain. Therefore, a thorough assessment of biological activity is crucial in the development of PEGylated protein therapeutics.

Alternatives to PEGylation

Several alternative protein modification technologies have been developed to overcome some of the limitations of PEGylation. These aim to provide similar benefits in terms of pharmacokinetics while better preserving the protein's biological function. Key alternatives include:

  • PASylation®: This technology involves the genetic fusion of a protein with a polypeptide sequence rich in proline, alanine, and serine. These "PAS" sequences are hydrophilic and unstructured, mimicking the biophysical properties of PEG. A key advantage is the production of a homogenous product through recombinant expression.

  • XTENylation: This method utilizes the genetic fusion of a protein with a long, unstructured polypeptide composed of a repeating sequence of six amino acids (Ala, Glu, Gly, Pro, Ser, Thr). XTENylation can significantly increase the hydrodynamic radius of the protein, leading to a prolonged half-life.

  • Zwitterlation: This approach involves the conjugation of zwitterionic polymers to a protein. Zwitterionic materials are highly hydrophilic and have been shown to effectively resist nonspecific protein adsorption, potentially leading to better retention of bioactivity compared to PEGylation.

Comparative Analysis of In Vitro Biological Activity

The following tables summarize quantitative data from various studies, comparing the in vitro biological activity of PEGylated proteins with their unmodified (native) forms and with proteins modified using alternative technologies.

Table 1: Comparison of Receptor Binding Affinity

ProteinModificationReceptorBinding Affinity (KD)Fold Change vs. NativeReference
Interferon-αNativeIFNAR2.4 nM-[1]
20 kDa PEGIFNAR~16.8 nM7-fold decrease[1]
PAS (600 residues)IFNAR~9.0 nM3.75-fold decrease[1]
Growth HormoneNativehGH Receptor29.2 pM-[1]
PAS (600 residues)hGH Receptor77.8 pM2.7-fold decrease[1]
GHR Antagonist (B2036)UnpegylatedGH ReceptorSimilar to native GH-
PEGylatedGH Receptor39-fold decrease39-fold decrease

Table 2: Comparison of Cell Proliferation and Cytotoxicity (EC50/IC50)

ProteinModificationCell LineAssayEC50/IC50Fold Change vs. NativeReference
Erythropoietin (EPO)Native (rhEPO)UT-7Proliferation0.52-
PEGylated (EPO31-PEG)UT-7Proliferation0.54~1 (no significant change)
G-CSFNative (Filgrastim)NFS-60Proliferation2.83 µM-
PEG-FilgrastimNFS-60Proliferation3.89 µM1.37-fold decrease
XTEN-GCSFNFS-60ProliferationLower than FilgrastimDecrease in activity
TRAILNativeHCT 116Cytotoxicity~10 ng/mL-
Reversibly PEGylatedHCT 116Cytotoxicity~10 ng/mL~1 (no significant change)

In Vivo Efficacy Comparison

The ultimate measure of a modified protein's success is its performance in a biological system. The following table presents a summary of in vivo data.

Table 3: Comparison of In Vivo Efficacy

ProteinModificationAnimal ModelKey FindingReference
Interferon-α2aPEGylated (40 kDa)Chronic Hepatitis C Patients36% sustained virological response with 180 µg dose vs. 3% for non-PEGylated IFN.
Interferon-α2aPEGylatedDialysis Patients with Chronic Hepatitis C48% sustained virological response vs. 20% for standard interferon.
G-CSFPEGylated (20 kDa vs 40 kDa)Neutropenic Mice40 kDa PEG conjugate showed better and more prolonged biological activity than the 20 kDa version, even at half the dose.
HM-3 (polypeptide)PEGylated (20 kDa)Tumor-bearing micePEGylated HM-3 showed better tumor inhibition with less frequent dosing compared to the unmodified polypeptide.

Signaling Pathway and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is essential for a comprehensive understanding. The following diagrams illustrate the interferon-alpha signaling pathway, a typical workflow for assessing bioactivity, and the logical framework of a comparative study.

interferon_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 IFNAR2 IFNAR2 IFNAR1->IFNAR2 Dimerization TYK2 TYK2 IFNAR1->TYK2 Activates JAK1 JAK1 IFNAR2->JAK1 Activates IFN-alpha IFN-alpha IFN-alpha->IFNAR1 Binds STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 STAT1->ISGF3 Forms Complex STAT2->ISGF3 Forms Complex IRF9 IRF9 IRF9->ISGF3 Forms Complex ISRE ISRE ISGF3->ISRE Binds to Gene Transcription Gene Transcription ISRE->Gene Transcription Initiates

Caption: Interferon-alpha signaling pathway.

experimental_workflow Start Start Prepare Protein Conjugates Prepare Native, PEGylated, and Alternative Protein Conjugates Start->Prepare Protein Conjugates In Vitro Assays Perform In Vitro Assays Prepare Protein Conjugates->In Vitro Assays In Vivo Studies Conduct In Vivo Efficacy Studies Prepare Protein Conjugates->In Vivo Studies Receptor Binding Receptor Binding Assay (ELISA) In Vitro Assays->Receptor Binding Cell Proliferation Cell Proliferation Assay (MTT) In Vitro Assays->Cell Proliferation Cytotoxicity Cytotoxicity Assay (LDH) In Vitro Assays->Cytotoxicity Data Analysis Analyze and Compare Data Receptor Binding->Data Analysis Cell Proliferation->Data Analysis Cytotoxicity->Data Analysis Animal Model Select Appropriate Animal Model In Vivo Studies->Animal Model Administer Proteins Administer Protein Conjugates Animal Model->Administer Proteins Monitor Efficacy Monitor Therapeutic Efficacy Administer Proteins->Monitor Efficacy Monitor Efficacy->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for bioactivity assessment.

comparative_logic cluster_assessment Biological Activity Assessment Therapeutic Protein Therapeutic Protein Unmodified Unmodified (Native) Therapeutic Protein->Unmodified PEGylated PEGylated Therapeutic Protein->PEGylated Alternative Modification Alternative (e.g., PASylated) Therapeutic Protein->Alternative Modification In Vitro In Vitro Unmodified->In Vitro In Vivo In Vivo Unmodified->In Vivo PEGylated->In Vitro PEGylated->In Vivo Alternative Modification->In Vitro Alternative Modification->In Vivo Comparison Comparison In Vitro->Comparison In Vivo->Comparison

Caption: Logical framework for comparative study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Protein Treatment: Prepare serial dilutions of the native, PEGylated, and alternative-modified proteins in serum-free medium. Carefully remove the existing medium from the wells and add 100 µL of the protein solutions at various concentrations. Include a vehicle control (medium without protein).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time will depend on the cell line and the protein being tested.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3.5-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with MTT but no cells). Plot the absorbance versus protein concentration and determine the EC50 value (the concentration that gives half-maximal response).

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom microplates

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis solution (e.g., 1% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with lysis solution 45 minutes before the end of the incubation period.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50-100 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Receptor Binding Assay (Competitive ELISA)

This assay determines the binding affinity of a modified protein to its receptor by measuring its ability to compete with a labeled ligand.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant receptor protein

  • Biotinylated native protein (or other labeled ligand)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Protocol:

  • Receptor Coating: Coat the wells of a 96-well plate with 100 µL of the recombinant receptor protein (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction: Prepare serial dilutions of the unlabeled native, PEGylated, and alternative-modified proteins. In a separate plate, mix these dilutions with a constant concentration of the biotinylated native protein.

  • Incubation: Add 100 µL of the protein mixtures to the receptor-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance versus the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding). A higher IC50 indicates lower binding affinity.

Conclusion

The assessment of biological activity is a critical component in the development of PEGylated proteins and their alternatives. While PEGylation can significantly improve the pharmacokinetic profile of a therapeutic protein, it often comes at the cost of reduced bioactivity. Emerging technologies like PASylation and XTENylation offer promising alternatives that may better preserve the protein's function. The choice of modification strategy should be guided by a comprehensive evaluation of both in vitro and in vivo activity, using a combination of the assays described in this guide. The provided data and protocols serve as a valuable resource for researchers in the rational design and development of next-generation protein therapeutics.

References

A Researcher's Guide to Determining the Degree of Labeling for m-PEG7-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise characterization of bioconjugates is paramount. The covalent attachment of polyethylene glycol (PEG) chains to proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This guide provides a comprehensive comparison of key analytical techniques for determining the degree of labeling of m-PEG7-NHS ester conjugates, offering insights into their performance, detailed experimental protocols, and the logical framework for selecting the most appropriate method.

Comparison of Analytical Techniques

The choice of an analytical method for determining the degree of PEGylation is critical and depends on various factors including the required precision, available instrumentation, and the specific properties of the PEGylated protein. The following table summarizes the key quantitative performance metrics for the most common techniques.

FeatureMALDI-TOF Mass SpectrometryHigh-Performance Liquid Chromatography (HPLC)2,4,6-Trinitrobenzenesulfonic acid (TNBS) Assay
Principle Measures the mass-to-charge ratio of ions to determine molecular weight changes upon PEGylation.Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC) to resolve different PEGylated species.Colorimetric quantification of primary amines remaining after the PEGylation reaction.
Information Provided Direct measurement of the number of PEG chains attached and the distribution of PEGylated species.[1][2]Relative quantification of different PEGylated species and unreacted protein.[][4]Indirect measurement of the average degree of labeling by quantifying consumed primary amines.[5]
Sample Requirement Small sample volume, requires co-crystallization with a matrix.Requires soluble samples in a suitable mobile phase.Requires a soluble sample and a standard curve.
Throughput HighModerate to HighHigh
Cost High initial instrument cost, moderate running costs.Moderate to high instrument cost, moderate running costs.Low instrument cost (spectrophotometer), low running costs.
Advantages - High accuracy for molecular weight determination. - Provides information on the distribution of PEGylated species. - Fast analysis time.- High reproducibility. - Can be coupled with other detectors like mass spectrometry for more detailed characterization. - Well-established and versatile technique.- Simple and cost-effective. - High sensitivity.
Disadvantages - Relative error in quantification can range from -6.0% to 8.5%. - Polydispersity of PEG can complicate spectra. - May not be suitable for large, heterogeneous glycoproteins.- Can be time-consuming due to sample preparation and run times. - Resolution may be insufficient for complex mixtures. - PEG lacks a strong UV chromophore, often requiring alternative detectors like ELSD or CAD.- Indirect method that assumes all reacted NHS esters result in PEGylation. - Susceptible to interference from other primary amines in the buffer (e.g., Tris).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific protein and this compound conjugate.

MALDI-TOF Mass Spectrometry Protocol

Objective: To determine the molecular weight of the protein before and after conjugation with this compound and to identify the distribution of PEGylated species.

Materials:

  • This compound conjugated protein sample

  • Unconjugated protein control

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Desalt the conjugated and unconjugated protein samples to remove interfering salts and buffers.

    • Dilute the samples to a final concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

  • Matrix and Sample Deposition:

    • Mix the protein sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear positive ion mode.

    • Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • The resulting mass spectrum will display a series of peaks.

    • Identify the peak corresponding to the unconjugated protein.

    • Identify the peaks corresponding to the protein conjugated with one, two, three, etc., m-PEG7 chains. The mass difference between consecutive peaks should correspond to the mass of the m-PEG7 moiety.

    • The average degree of labeling can be calculated from the weighted average of the peak intensities.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify the different species in the PEGylation reaction mixture, including the unconjugated protein and the various PEGylated forms.

A. Size Exclusion Chromatography (SEC-HPLC)

Materials:

  • This compound conjugated protein sample

  • Unconjugated protein control

  • HPLC system with a UV detector (and preferably an evaporative light scattering detector - ELSD or charged aerosol detector - CAD)

  • SEC column suitable for the molecular weight range of the protein and its conjugates

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the protein samples to remove any particulates.

    • Dilute the samples to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Elution:

    • Inject a known volume of the sample onto the column.

    • Elute the sample isocratically with the mobile phase at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at 280 nm (for protein) and with the ELSD/CAD (for both protein and PEG).

    • Higher molecular weight species (more PEGylated) will elute earlier than lower molecular weight species.

    • The relative abundance of each species can be determined from the peak areas in the chromatogram.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • This compound conjugated protein sample

  • Unconjugated protein control

  • HPLC system with a UV detector

  • C4 or C8 reverse-phase column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • System Preparation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation:

    • Filter the protein samples.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Data Analysis:

    • Monitor the elution at 220 nm or 280 nm.

    • The unconjugated protein will typically elute first, followed by the PEGylated species in order of increasing hydrophobicity (and thus, degree of labeling).

    • The degree of labeling can be estimated by comparing the peak areas of the different species.

2,4,6-Trinitrobenzenesulfonic acid (TNBS) Assay Protocol

Objective: To indirectly determine the average degree of labeling by quantifying the number of free primary amino groups remaining on the protein after conjugation.

Materials:

  • This compound conjugated protein sample

  • Unconjugated protein control

  • TNBS reagent (e.g., 0.01% w/v solution in 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching Solution: 10% SDS and 1 N HCl

  • Spectrophotometer or microplate reader

  • Standard solution of a known primary amine (e.g., glycine) for calibration curve

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the glycine standard in the Reaction Buffer.

  • Sample Preparation:

    • Dissolve the conjugated and unconjugated protein samples in the Reaction Buffer to a concentration of 20-200 µg/mL. It is crucial to avoid buffers containing primary amines like Tris.

  • Reaction:

    • To 0.5 mL of each standard and sample solution, add 0.25 mL of the 0.01% TNBS solution.

    • Mix well and incubate at 37°C for 2 hours.

  • Quenching and Measurement:

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

    • Measure the absorbance of the solutions at 335 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the glycine standards against their known concentrations.

    • Determine the concentration of free amino groups in the unconjugated and conjugated protein samples using the standard curve.

    • The degree of labeling is calculated by subtracting the number of free amines in the conjugated sample from the number of free amines in the unconjugated sample.

Visualizing the Workflow and Method Comparison

To further aid in understanding the experimental process and the relationships between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Degree of Labeling Analysis cluster_data Data Interpretation start This compound Conjugation Reaction purification Purification of Conjugate start->purification Crude Reaction Mixture maldi MALDI-TOF MS purification->maldi Purified Conjugate hplc HPLC (SEC/RP) purification->hplc Purified Conjugate tnbs TNBS Assay purification->tnbs Purified Conjugate dol Determine Degree of Labeling maldi->dol hplc->dol tnbs->dol

Caption: Experimental workflow for determining the degree of labeling.

logical_relationship cluster_direct Direct Measurement cluster_separative Separation-Based Quantification cluster_indirect Indirect Measurement maldi MALDI-TOF MS (Mass Increase) dol Degree of Labeling maldi->dol Provides direct mass and distribution hplc HPLC (Chromatographic Separation) sec SEC (Size) hplc->sec rp RP-HPLC (Hydrophobicity) hplc->rp hplc->dol Provides relative quantification of species tnbs TNBS Assay (Amine Consumption) tnbs->dol Provides average labeling degree

Caption: Logical relationships between analytical methods.

References

A Comparative Guide to the Kinetic Analysis of m-PEG7-NHS Ester Reactions with Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of m-PEG7-NHS ester for protein PEGylation against other common amine-reactive alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate PEGylation strategy for your research and development needs.

Introduction to Protein PEGylation

Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity. The choice of the PEGylating reagent and the precise control of the reaction kinetics are critical for achieving the desired degree of PEGylation and preserving the biological activity of the protein.

This compound is a monofunctional PEGylation reagent containing a methoxy-capped polyethylene glycol chain with seven ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester targets primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.

Comparative Kinetic Analysis of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent is often dictated by its reaction kinetics, specificity, and the desired stability of the resulting conjugate. This section compares the kinetic parameters of this compound with other commonly used amine-reactive PEGylation reagents.

Table 1: Comparison of Kinetic Parameters for Amine-Reactive PEGylation Reagents

ReagentPrimary TargetReaction TypeResulting LinkageReaction pHRelative Reaction RateKey AdvantagesKey Disadvantages
This compound Lysine ε-amines, N-terminal α-amineAcylationAmide7.2-9.0FastHigh reactivity, straightforward protocolProne to hydrolysis, can lead to heterogeneous products
m-PEG-Aldehyde N-terminal α-amine, Lysine ε-aminesReductive AminationSecondary Amine5.0-8.0ModerateGreater control over site-specificityRequires a reducing agent, two-step process
m-PEG-Maleimide Cysteine sulfhydryl groupsMichael AdditionThioether6.5-7.5Very FastHighly specific to thiolsRequires available cysteine residues, potential for retro-Michael addition
m-PEG-NPC (p-nitrophenyl carbonate) Lysine ε-amines, N-terminal α-amineAcylationUrethane7.5-9.0Slower than NHS esterForms a highly stable urethane linkageSlower reaction kinetics compared to NHS esters

Note: The reaction rates are relative and can be influenced by factors such as temperature, buffer composition, and the specific protein being modified.

Factors Influencing this compound Reaction Kinetics

The efficiency and specificity of protein PEGylation with this compound are influenced by several key experimental parameters.

pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 9.0.[1][2] At lower pH, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and reduces the overall PEGylation efficiency.[2]

Table 2: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[2]
8.025~20 minutes
8.6410 minutes[2]

Temperature: The reaction rate generally increases with temperature. However, higher temperatures can also accelerate the hydrolysis of the NHS ester and may lead to protein denaturation. Reactions are typically carried out at room temperature or 4°C to balance reaction efficiency and protein stability.

Molar Ratio: The molar ratio of this compound to protein is a critical parameter that determines the degree of PEGylation. A higher molar excess of the PEGylation reagent will generally result in a higher degree of modification. However, an excessive molar ratio can lead to non-specific modifications and the formation of highly PEGylated, potentially inactive, protein species. Optimization of the molar ratio is essential for each specific protein.

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Reaction with a Model Protein (e.g., Lysozyme) using RP-HPLC

This protocol describes a method to determine the reaction kinetics of this compound with a model protein by monitoring the disappearance of the native protein and the formation of PEGylated species over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • Model protein (e.g., Lysozyme)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector (280 nm)

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the model protein in the Reaction Buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Initiation: Add a predetermined molar excess (e.g., 10-fold) of the this compound solution to the protein solution. Vortex briefly to mix.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the quenching solution to the aliquot to a final concentration of 50 mM to stop the reaction.

  • HPLC Analysis: Inject the quenched samples onto the RP-HPLC system.

  • Data Analysis: Integrate the peak areas of the unmodified protein and the PEGylated protein species at each time point. The rate of disappearance of the native protein can be used to determine the pseudo-first-order rate constant of the PEGylation reaction.

Protocol 2: Determination of the Degree of PEGylation using MALDI-TOF Mass Spectrometry

This protocol provides a general method for determining the average number of PEG chains attached to a protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Matrix Solution: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample (approximately 1 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Mass Spectrometry Analysis: Acquire the mass spectrum in linear positive ion mode.

  • Data Analysis: The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks corresponds to the mass of the m-PEG7 moiety. The average degree of PEGylation can be calculated from the weighted average of the intensities of the different PEGylated species.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Sol Prepare Protein Solution (1 mg/mL in Reaction Buffer) Initiate Initiate Reaction (Mix Protein and PEG solutions) Prot_Sol->Initiate PEG_Sol Prepare this compound Solution (10 mM in DMSO) PEG_Sol->Initiate Sampling Time-course Sampling (0, 5, 15, 30, 60, 120 min) Initiate->Sampling Quench Quench Reaction (Add Tris-HCl) Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Kinetic Data MALDI MALDI-TOF MS Analysis Quench->MALDI Degree of PEGylation

Caption: Workflow for kinetic analysis of this compound reactions with proteins.

JAK-STAT Signaling Pathway

PEGylated proteins, such as PEGylated interferon, are known to modulate cellular signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine PEGylated Cytokine (e.g., PEG-Interferon) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription DNA->Transcription

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of m-PEG7-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of m-PEG7-NHS ester, a common PEG linker used for labeling primary amines in proteins and other molecules. Adherence to these guidelines is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for a similar compound, m-PEG-NHS ester (MW 5000), indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE) is mandatory. Always wear:

  • Protective gloves (nitrile or other chemically resistant material)

  • Safety glasses or goggles

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental contact, follow these first aid measures:

  • Skin Contact: Wash the affected area with plenty of soap and water[1].

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[1].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated containers is to treat it as chemical waste in accordance with local, state, and federal regulations.

  • Deactivation of Residual this compound: NHS esters are reactive towards primary amines and can also be hydrolyzed. Before disposal, it is good practice to quench any residual reactive material. This can be achieved by reacting it with a solution containing an excess of a primary amine, such as Tris or glycine, or by hydrolysis with water, preferably at a slightly basic pH (7-9) to facilitate the reaction.

  • Waste Collection:

    • Solid Waste: Collect unreacted this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene).

    • Keep the container tightly closed when not in use and store it in a designated, well-ventilated waste accumulation area.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound waste".

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with the full chemical name and any available safety information. Do not dispose of this compound down the drain or in regular trash.

Summary of Safety and Disposal Information

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Conditions -20°C, in a well-ventilated place with the container tightly closed.
Personal Protective Equipment Protective gloves, eye protection (safety glasses/goggles), lab coat.
Accidental Release Measures Use personal protective equipment. Avoid dust formation. Absorb spills with inert material and dispose of as hazardous waste.
Disposal Method Dispose of contents/container in accordance with local regulations via a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound A Start: Have this compound for disposal B Is the material in solid or liquid form? A->B C Solid Waste: Collect in a labeled hazardous waste container. B->C Solid D Liquid Waste: Collect in a labeled hazardous waste container. B->D Liquid E Has the waste been quenched/deactivated? C->E D->E F Quench with a primary amine solution (e.g., Tris, glycine) or hydrolyze with water at pH 7-9. E->F No G Store the sealed and labeled container in a designated hazardous waste accumulation area. E->G Yes F->G H Arrange for pickup by a licensed hazardous waste disposal company. G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG7-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG7-NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following PPE must be worn at all times when handling this compound:

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be chemical-resistant and provide a complete seal around the eyes.
Hand Protection Chemical-Resistant GlovesNitrile or other suitable gloves should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a Ventilated AreaAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Handling and Operational Plan

This section outlines the procedural steps for the safe handling of this compound from receipt to use in an experiment.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. For long-term storage, it is recommended to store at -20°C.

  • Inert Atmosphere: To prevent degradation from moisture, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).

2.2. Preparation for Use

  • Equilibration: Before opening, allow the container to slowly warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Have all necessary equipment and reagents readily available.

  • Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood. Avoid creating dust.

2.3. Dissolution and Use

  • Solvent Selection: Dissolve the this compound in a suitable dry, amine-free solvent such as DMSO, DMF, or DCM.

  • Reaction Conditions: The NHS ester group reacts with primary amines at a pH range of 7-9 to form a stable amide bond.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

IncidentFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For solid spills, moisten with water to reduce dust and clean up with a non-sparking tool. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place the waste in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.

  • Waste Collection: Collect all unused material and contaminated items (e.g., pipette tips, tubes, gloves) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of down the drain.

Experimental Workflow for Handling this compound

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Workspace in Chemical Fume Hood A->B C Equilibrate this compound to Room Temperature B->C D Weigh Solid or Aliquot Solution C->D E Dissolve in Anhydrous Solvent D->E F Perform Reaction with Amine-Containing Molecule E->F G Quench Reaction and Purify Product F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Decontaminate Work Area and Equipment H->I J Remove PPE and Wash Hands I->J Spill Spill Exposure Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.